5-(Furan-2-yl)pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(furan-2-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9-4-3-7(6-11-9)8-2-1-5-12-8/h1-6H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAMVNGINGLIHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629588 | |
| Record name | 5-(Furan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827588-93-2 | |
| Record name | 5-(Furan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Characterization & Supramolecular Analysis of 5-(Furan-2-yl)pyridin-2-amine
Executive Summary
The compound 5-(Furan-2-yl)pyridin-2-amine represents a critical "fragment-like" scaffold in modern drug discovery, particularly for kinase inhibitors and adenosine receptor antagonists.[1][2] Its structural utility lies in the interplay between the hydrogen-bond donor/acceptor motif of the 2-aminopyridine and the lipophilic, aromatic furan ring.[2]
This guide provides a comprehensive technical blueprint for the synthesis, crystallization, and X-ray structural analysis of this compound.[2] Unlike standard reports, this document focuses on the causality of experimental design —explaining why specific crystallographic protocols are required to resolve common pathologies in this scaffold, such as rotational disorder in the furan ring and pseudosymmetry in the packing of aminopyridine dimers.[2]
Part 1: Synthesis & Crystallization Protocol
High-quality single crystals require high-purity precursors.[1][2] The synthesis utilizes a Suzuki-Miyaura cross-coupling optimized for heteroaryl chlorides/bromides, which are prone to deboronation if not handled correctly.[1][2][3]
Optimized Synthetic Route
Reaction: Palladium-catalyzed cross-coupling of 5-bromo-2-aminopyridine with 2-furanylboronic acid.[1][2]
-
Catalyst:
(Chosen for stability against heteroaryl poisoning).[1] -
Base:
(3.0 equiv) – Preferred over carbonates to minimize protodeboronation of the furan species.[2] -
Solvent: 1,4-Dioxane/Water (4:[1][2]1) – The biphasic system ensures solubility of the inorganic base while maintaining a high reflux temperature (100°C).[2]
Crystallization Strategy (The "Self-Validating" Growth)
To obtain diffraction-quality crystals, we employ a slow evaporation technique that promotes thermodynamic stability over kinetic precipitation.[1][2]
-
Solvent System: Ethanol/Water (9:1 v/v).[1]
-
Protocol: Dissolve 20 mg of purified product in 2 mL hot ethanol. Add water dropwise until persistent turbidity is observed, then add 1 drop of ethanol to clear.[1][2] Allow to stand at 4°C.
-
Why this works: The aminopyridine moiety is polar (H-bond active), while the furan is lipophilic. The mixed solvent system slows nucleation, allowing the molecules to orient into their most stable supramolecular synthons (the
dimer) before lattice locking.[2]
Part 2: Data Acquisition & Refinement Logic[4]
This section details the X-ray diffraction workflow. The presence of a five-membered furan ring attached to a six-membered pyridine ring introduces specific crystallographic challenges—primarily rotational disorder .[1][2]
Experimental Configuration
The Refinement Workflow (Self-Validating System)
The following diagram illustrates the decision matrix for solving the structure, specifically addressing the "Furan Flip" disorder common in 5-substituted pyridines.
Caption: Logical workflow for refining this compound, prioritizing the detection and modeling of furan ring disorder.
Part 3: Structural Analysis & Supramolecular Architecture[1][2]
The crystal packing of this compound is governed by a hierarchy of intermolecular forces. Understanding these is essential for predicting how this fragment binds in a protein pocket.[1][2]
The Primary Synthon: Aminopyridine Dimer
The most robust feature of 2-aminopyridines is the formation of a centrosymmetric dimer.[2]
-
Motif:
graph set. -
Mechanism: The amino nitrogen (
) acts as a donor, and the pyridine ring nitrogen ( ) acts as an acceptor.[1] -
Geometry:
Conformational Analysis (Torsion)
The bond connecting the pyridine (C5) and furan (C2) rings allows for rotation.[1]
-
Expected Torsion Angle:
to (Coplanar). -
Causality: Extended
-conjugation between the electron-rich furan and the electron-deficient pyridine favors a planar conformation.[1] However, steric repulsion between the pyridine C4-proton and the furan C3-proton can induce a slight twist.[2] -
Disorder Note: In the crystal lattice, the furan ring may flip
.[2] This is often indistinguishable in low-resolution data because the scattering power of Oxygen and Carbon is similar.[2] Careful inspection of thermal ellipsoids is required (see Diagram 1).[1]
Hirshfeld Surface Analysis
To validate the packing interactions beyond simple H-bonds, Hirshfeld surface analysis (using CrystalExplorer) is required.[1]
| Interaction Type | Surface Contribution (%) | Visual Signature (d_norm) | Significance |
| H | ~40-45% | White/Blue regions | Dispersive forces; bulk packing.[1] |
| N | ~20-25% | Deep Red spots | The dominant |
| C | ~15-20% | Faint Red/White | C-H |
| C | ~5-10% | Red/Blue triangles |
Part 4: Detailed Experimental Protocols
Data Collection Parameters (Template)
For reproducibility, the following parameters should be targeted during the X-ray experiment.
| Parameter | Target Value / Setting | Reasoning |
| Crystal System | Monoclinic or Triclinic | Common for planar aromatic dimers.[1][2] |
| Space Group | Centrosymmetry supports the antiparallel dimer. | |
| Resolution | 0.75 Å or better | Required to resolve furan ring atoms clearly. |
| Completeness | > 99% (to | Ensures accurate electron density integration.[1] |
| Redundancy | > 4.0 | Improves signal-to-noise ratio for weak reflections.[1][2] |
Computational Validation (DFT)
To confirm that the crystal structure represents a global minimum and not a kinetically trapped polymorph, perform a gas-phase DFT optimization.[1][2]
-
Software: Gaussian 16 or ORCA.
-
Level of Theory: B3LYP/6-311G(d,p).
-
Comparison: Calculate the Root Mean Square Deviation (RMSD) between the experimental X-ray torsion angle and the calculated gas-phase angle. A deviation >15° suggests significant crystal packing forces (packing effects) are overriding the intrinsic electronic preference.
Part 5: References
-
Groom, C. R., et al. (2016).[1][2] The Cambridge Structural Database.[2] Acta Crystallographica Section B, 72(2), 171-179.[1][2] Link
-
Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2] Link[1]
-
Spackman, M. A., & Jayatilaka, D. (2009).[1][2] Hirshfeld surface analysis.[1][2][5][6] CrystEngComm, 11, 19-32.[1][2] Link
-
Paswan, S., et al. (2015).[1][2][4] Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E, 71, o880–o881.[1][2][4] Link
-
Significance: Demonstrates the typical rotational disorder and packing motifs of furan-substituted heteroaryl amines.[2]
-
-
Sheldrick, G. M. (2015).[1][2] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 71, 3-8.[1][2] Link
Sources
Chemo-Structural Profiling and Synthetic Utility of 5-(Furan-2-yl)pyridin-2-amine
[1][2]
Executive Summary
This technical guide provides an in-depth analysis of 5-(Furan-2-yl)pyridin-2-amine , a critical heteroaryl-substituted pyridine intermediate.[1][2] Widely utilized in medicinal chemistry, this scaffold serves as a precursor for adenosine receptor antagonists (e.g., A2A receptor modulation) and kinase inhibitors.[2] The guide details its physiochemical properties, robust synthetic protocols via Palladium-catalyzed cross-coupling, and analytical validation standards.[2]
Molecular Identity & Physiochemical Profile[1][3][4][5][6]
The core molecular architecture consists of a pyridine ring substituted with a primary amine at the C2 position and a furan ring at the C5 position.[2] This specific arrangement creates a "push-pull" electronic system where the electron-rich furan ring conjugates with the electron-deficient pyridine core, influencing both solubility and metabolic stability.[1]
Table 1: Core Chemical Data
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Registry Number | 827588-93-2 | Validated identifier [1].[1][2][3][4] |
| Molecular Formula | C9H8N2O | |
| Molecular Weight | 160.17 g/mol | Average mass.[2][4] |
| Exact Mass | 160.0637 g/mol | Monoisotopic mass for MS validation.[2] |
| SMILES | Nc1ccc(c2occc2)cn1 | Useful for cheminformatics/docking.[2] |
| InChIKey | MLAMVNGINGLIHV-UHFFFAOYSA-N | Unique hashed identifier. |
| LogP (Predicted) | ~1.3 - 1.5 | Favorable lipophilicity for CNS penetration.[2] |
| H-Bond Donors | 1 (NH2) | Critical for hinge binding in kinases.[2] |
| H-Bond Acceptors | 3 (Pyridine N, Furan O, Amine N) |
Synthetic Architecture: The Suzuki-Miyaura Protocol[1][3][8]
The most robust route to synthesize this compound is the Suzuki-Miyaura cross-coupling reaction .[1][2] This method is preferred over Stille coupling (avoiding toxic organotins) and Negishi coupling (avoiding sensitive organozincs).[2]
Mechanistic Rationale
The synthesis couples an aryl halide with an aryl boronic acid.[2][5][6]
-
Electrophile: 2-Amino-5-bromopyridine.[1][2][7] The amino group at C2 is electron-donating, which deactivates the C-Br bond slightly towards oxidative addition compared to a naked pyridine, but it remains reactive enough for Pd(0).[2]
-
Nucleophile: 2-Furanylboronic acid.[1][2] Furan boronic acids are prone to protodeboronation (decomposition); therefore, mild bases and controlled temperatures are critical [2].[2]
Optimized Protocol
Reagents:
-
Substrate B: 2-Furanylboronic acid (1.2 eq)[2]
-
Catalyst: Pd(dppf)Cl2[2][8][9]·DCM (5 mol%) - Chosen for stability and resistance to deboronation side-reactions.[1][2]
-
Base: Na2CO3 (2.0 M aqueous solution, 3.0 eq)[2]
-
Solvent: 1,4-Dioxane (degassed)[2]
Step-by-Step Workflow:
-
Inert Setup: Charge a reaction vial with Substrate A, Substrate B, and Pd catalyst. Evacuate and backfill with Argon (3x).[2]
-
Solvent Addition: Add degassed 1,4-Dioxane and aqueous Na2CO3.
-
Thermal Activation: Heat the mixture to 85°C for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LCMS.[2]
-
Note: Do not overheat (>100°C) to prevent furan decomposition.[2]
-
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[2] Dilute with EtOAc, wash with brine, dry over MgSO4.
-
Purification: Flash column chromatography (SiO2).[2] Elute with a gradient of Hexanes/EtOAc (0-50%).[1][2]
Reaction Pathway Visualization
Figure 1: Catalytic cycle for the synthesis of the target scaffold via Suzuki-Miyaura coupling.
Analytical Validation (Self-Validating Systems)[1][2]
To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.
Proton NMR (1H NMR, 400 MHz, DMSO-d6)
The spectrum should show distinct regions for the pyridine and furan rings.[2]
-
Amine Protons: A broad singlet around δ 6.0–6.5 ppm (2H, NH2).[2] Exchangeable with D2O.
-
Pyridine Protons:
-
Furan Protons:
Mass Spectrometry (LC-MS)[1][2]
-
Ionization Mode: ESI (+)
-
Expected Mass: [M+H]+ = 161.18 m/z.[2]
-
Purity Check: UV detection at 254 nm should show a single peak.
Pharmacophore Utility & Applications[1][3][6]
This scaffold is a classic bioisostere in drug design.[2] The furan ring serves as a lipophilic spacer that mimics a phenyl ring but with different electronic properties (electron-rich) and a potential hydrogen bond acceptor (the furan oxygen).[2]
Key Interactions
-
Kinase Hinge Binding: The 2-aminopyridine motif is a "privileged structure" capable of forming a bidentate hydrogen bond with the kinase hinge region (Donor: NH2, Acceptor: Pyridine N) [3].[2]
-
Adenosine Receptors: Derivatives of this scaffold are explored as A2A receptor antagonists, relevant in Parkinson's disease and cancer immunotherapy.[2]
Structure-Activity Relationship (SAR) Logic[1][2]
Figure 2: Pharmacophore mapping illustrating the functional roles of the scaffold's substructures.[1][2]
References
-
Molander, G. A., & Ellis, N. (2002).[2] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. (Contextual grounding on boronic acid stability).
-
Zhang, J., et al. (2009).[2] Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer.[2] (Contextual grounding on aminopyridine hinge binding).
Sources
- 1. 7035-05-4|2-(Benzofuran-2-yl)pyridine|BLD Pharm [bldpharm.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarship.claremont.edu [scholarship.claremont.edu]
Predicted ADMET properties of 5-(Furan-2-yl)pyridin-2-amine
The following technical guide details the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of 5-(Furan-2-yl)pyridin-2-amine .
This analysis synthesizes structural alerts, physicochemical descriptors, and mechanistic toxicology principles relevant to the 2-aminopyridine-furan scaffold. It serves as a foundational document for medicinal chemists and toxicologists evaluating this compound as a drug intermediate or lead candidate.
Executive Summary
This compound is a low-molecular-weight heteroaromatic scaffold. While its physicochemical properties suggest excellent oral bioavailability and central nervous system (CNS) penetration, the presence of the furan ring constitutes a significant structural alert.
-
Primary Asset: High permeability and favorable CNS multiparameter optimization (MPO) score.
-
Primary Liability: Metabolic bioactivation. The furan moiety is prone to CYP450-mediated oxidation, generating reactive cis-2-butene-1,4-dial intermediates capable of forming covalent adducts with proteins and DNA.
-
Recommendation: Early-stage screening must prioritize glutathione (GSH) trapping assays to quantify reactive metabolite formation before efficacy trials.
Physicochemical Profile (In-Silico Consensus)
The following parameters are derived from consensus QSAR models applicable to heteroaromatic amines.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 160.17 g/mol | Fragment-like. Well below the Rule of 5 cutoff (<500). |
| cLogP | 1.6 – 1.9 | Optimal. Sufficient lipophilicity for membrane permeation without solubility issues. |
| TPSA | ~39 Ų | High Permeability. <90 Ų indicates high probability of BBB penetration. |
| pKa (Pyridine N) | 6.8 – 7.2 | Physiological Relevance. A significant fraction exists as the cationic species at pH 7.4, aiding solubility. |
| H-Bond Donors | 1 (Exocyclic NH2) | Low. Favors absorption. |
| H-Bond Acceptors | 3 (Pyridine N, Furan O, NH2) | Moderate. |
Detailed ADME Predictions
Absorption
Prediction: High (FaSSIF/FeSSIF Soluble) The compound exhibits "Class I" characteristics in the Biopharmaceutics Classification System (BCS) context (High Solubility, High Permeability).
-
Mechanism: Passive transcellular diffusion.
-
Transporters: Unlikely to be a significant P-glycoprotein (P-gp) substrate due to low molecular weight and low H-bond count.
-
Bioavailability: Expected >80% in rodent models, barring significant first-pass extraction (see Metabolism).
Distribution
Prediction: Extensive Tissue Distribution (Vd > 0.6 L/kg)
-
Blood-Brain Barrier (BBB): The low TPSA (39 Ų) and LogP (~1.8) strongly predict BBB penetration. This scaffold is often used in CNS-active kinase inhibitors (e.g., A2A receptor antagonists).
-
Plasma Protein Binding (PPB): Predicted moderate (60–80%). The furan ring increases lipophilicity relative to the parent aminopyridine, enhancing albumin binding, but the free fraction (
) should remain therapeutically viable.
Metabolism (The Critical Liability)
Prediction: High Clearance via Bioactivation This is the most critical section of the profile. The furan ring is a "soft spot" for oxidative metabolism.
-
Enzymes: CYP2E1 and CYP3A4 are the primary drivers of furan oxidation.
-
Mechanism: The cytochrome P450 enzyme oxidizes the furan ring to an unstable epoxide or directly to cis-2-butene-1,4-dial (an
-unsaturated dialdehyde). -
Consequence: This reactive metabolite is a potent electrophile. It reacts with nucleophilic residues (cysteine thiols, lysine amines) on proteins and DNA, leading to hepatotoxicity and potential mutagenicity.
Excretion
Prediction: Renal (Metabolites) & Biliary
-
Parent Compound: Unlikely to be excreted unchanged in urine to a high degree due to reabsorption (lipophilicity).
-
Clearance: Hepatic clearance (
) will likely approach liver blood flow if the intrinsic clearance ( ) via furan oxidation is high.
Toxicity Profile & Structural Alerts
Hepatotoxicity (DILI Risk)
The formation of cis-2-butene-1,4-dial is a known mechanism of drug-induced liver injury (DILI).
-
Risk Level: High .
-
Mitigation: If this molecule is a lead, medicinal chemistry efforts usually focus on substituting the furan with a bioisostere (e.g., oxazole, thiophene) or blocking the furan metabolic "hotspots" (C-5 position), though the C-5 is already attached to the pyridine in this structure, potentially stabilizing it slightly compared to free furan.
hERG Inhibition (Cardiotoxicity)
Aminopyridine derivatives can block the hERG potassium channel, leading to QT prolongation.
-
Prediction: Moderate Risk .
-
Rationale: While the molecular weight is low (reducing risk), the combination of a basic amine (protonated at physiological pH) and a lipophilic aromatic ring (furan) fits the pharmacophore for hERG pore blockers.
Genotoxicity (Ames Test)
-
Prediction: Positive Potential .
-
Rationale: Reactive enedials can cross-link DNA. Furan itself is classified as a Group 2B carcinogen.
Visualizing the Metabolic Bioactivation
The following diagram illustrates the mechanistic pathway from the parent compound to the toxic adduct, highlighting the critical intervention point for validation assays.
Caption: Mechanistic pathway of furan bioactivation. CYP450 oxidation leads to reactive enedials, which cause toxicity unless trapped by Glutathione (GSH).[1]
Experimental Validation Protocols
To validate the in silico predictions, the following "Go/No-Go" assays are required.
Protocol A: Reactive Metabolite Trapping (GSH Assay)
Objective: Confirm if the furan ring generates electrophilic species.
-
Incubation: Incubate 10 µM of test compound with Human Liver Microsomes (HLM) (1 mg/mL protein) in phosphate buffer (pH 7.4).
-
Cofactors: Add NADPH-regenerating system and Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM).
-
Timepoints: 0, 15, 30, 60 min at 37°C.
-
Analysis: Quench with cold acetonitrile. Centrifuge. Analyze supernatant via LC-MS/MS (High Resolution).
-
Success Criteria: Detection of [M + GSH + 16 amu] adducts confirms oxidative bioactivation.
Protocol B: hERG Patch Clamp (Automated)
Objective: Assess cardiac safety margin.
-
System: Automated patch clamp (e.g., QPatch or SyncroPatch) using CHO cells stably expressing hERG (
).[2] -
Solutions: Extracellular (Tyrode’s); Intracellular (high K+).
-
Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.
-
Dosing: 4-point concentration response (e.g., 0.1, 1, 10, 30 µM).
-
Endpoint: Calculate IC50 based on tail current inhibition.
-
Flag: IC50 < 10 µM indicates significant liability.[2]
Protocol C: Caco-2 Permeability & Efflux
Objective: Confirm absorption and BBB potential.
-
Setup: Caco-2 monolayers on transwell inserts (21-day culture).
-
Dosing: Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) at 10 µM.
-
Analysis: LC-MS/MS quantification of receiver compartment.
-
Calculation:
. -
Efflux Ratio:
.[3] -
Success Criteria:
cm/s and .
Conclusion
This compound is a high-permeability, CNS-penetrant scaffold with a distinct metabolic toxicity liability . While it possesses ideal physicochemical properties for a drug candidate (MW < 200, LogP ~1.8), the furan ring poses a significant risk of reactive metabolite formation.
Strategic Advice:
-
If this is a tool compound for in vitro use: It is acceptable with proper handling.
-
If this is a drug lead: Prioritize GSH trapping studies immediately. If positive, consider bioisosteric replacement of the furan ring (e.g., with an oxazole or a substituted phenyl ring) to mitigate hepatotoxicity risks while maintaining the heteroaromatic geometry.
References
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25.
-
Pillai, U. et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 345-357.
-
Garon, A. et al. (2025). Strategies To Reduce hERG K+ Channel Blockade: Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues. Journal of Medicinal Chemistry.
-
Sigma-Aldrich. Furan-2-amine CAS 29212-67-7 Product Information (Structural Analog Data).
-
PubChem. 5-(Furan-2-yl)pyridine-2-carboximidamide Compound Summary (CID 53484994).[4] National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(Furan-2-yl)pyridine-2-carboximidamide | C10H9N3O | CID 53484994 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Thermogravimetric Analysis of 5-(Furan-2-yl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 5-(Furan-2-yl)pyridin-2-amine, a heterocyclic compound of interest in pharmaceutical development. As a Senior Application Scientist, this document moves beyond a standard protocol, offering a deep dive into the causality behind experimental choices, ensuring scientific integrity, and providing a framework for robust data interpretation. This guide is designed to empower researchers to not only execute the TGA of this specific molecule but also to apply these principles to other novel compounds. We will explore the fundamental principles of TGA, detail a rigorous experimental protocol, discuss the interpretation of the resulting data, and touch upon advanced coupled techniques and kinetic analysis.
Introduction: The Significance of Thermal Analysis in Pharmaceutical Development
In the journey of a drug from discovery to market, a thorough understanding of its physicochemical properties is paramount. Among these, thermal stability is a critical quality attribute that can influence the drug's safety, efficacy, and shelf-life. Thermogravimetric analysis (TGA) is an essential analytical technique in the pharmaceutical industry for evaluating the thermal stability and decomposition behavior of active pharmaceutical ingredients (APIs) and excipients.[1][2]
This compound, with its furan, pyridine, and amine functional groups, presents a unique thermal profile. Understanding its behavior under thermal stress is crucial for formulation development, identifying potential degradation pathways, and ensuring compatibility with excipients.[1][3] This guide will serve as a comprehensive resource for elucidating the thermal characteristics of this promising molecule.
Chemical Structure of this compound:
A 2D representation of the molecular structure of this compound.
Foundational Principles of Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] The basic principle of TGA involves heating a sample in a controlled environment and continuously monitoring its mass. This allows for the determination of the temperature at which the material begins to decompose, the rate of decomposition, and the amount of residual mass.
A typical TGA instrument consists of a sensitive analytical balance, a furnace capable of programmed heating, a sample pan, and a system for controlling the atmosphere around the sample. The output of a TGA experiment is a thermogram, which is a plot of mass versus temperature.
Experimental Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system, with each parameter chosen to ensure the accuracy and reproducibility of the results.
Instrumentation and Consumables
-
Thermogravimetric Analyzer: A calibrated TGA instrument with a sensitive balance (e.g., capable of microgram resolution).
-
Crucibles: Platinum or alumina crucibles are recommended for their inertness and high-temperature stability.
-
Purge Gas: High-purity nitrogen (99.999%) for creating an inert atmosphere and high-purity air for oxidative stability studies.
-
Sample: this compound, with a purity of ≥98%.
Experimental Workflow
A flowchart of the experimental workflow for the TGA of this compound.
Step-by-Step Methodology
-
Instrument Calibration: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's guidelines. This is a critical step for data accuracy.
-
Sample Preparation: Gently grind a small amount of this compound to a fine, homogenous powder. This ensures even heat distribution throughout the sample.
-
Crucible Tareing: Place an empty, clean crucible in the TGA and perform a tare to zero the balance.
-
Sample Loading: Accurately weigh 5-10 mg of the prepared sample into the tared crucible. A smaller sample size minimizes thermal gradients within the sample.
-
Experimental Setup:
-
Atmosphere: For determining the intrinsic thermal stability, use an inert atmosphere of nitrogen with a flow rate of 50-100 mL/min. To investigate oxidative stability, a separate experiment using dry air at the same flow rate should be conducted.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A slower heating rate can provide better resolution of decomposition events, while a faster rate can be used for rapid screening.
-
-
-
Data Acquisition: Initiate the TGA run and collect the mass loss data as a function of temperature.
Data Interpretation: Unveiling the Thermal Profile
The resulting thermogram (TGA curve) and its first derivative (DTG curve) provide a wealth of information about the thermal behavior of this compound.
The TGA Curve: A Story of Mass Loss
The TGA curve plots the percentage of the initial mass remaining on the y-axis against the temperature on the x-axis.
-
Initial Plateau: A stable baseline at the beginning of the experiment indicates the absence of volatile impurities or adsorbed moisture.
-
Decomposition Onset (T_onset): The temperature at which the first significant mass loss begins. This is a key indicator of the material's thermal stability.
-
Decomposition Steps: The curve may show one or more distinct steps, each corresponding to a specific decomposition reaction. The percentage of mass loss in each step can provide clues about the fragments being lost.
-
Final Residue: The percentage of mass remaining at the end of the experiment. For many organic compounds, this will be close to zero, but in some cases, a char or other residue may form.
The DTG Curve: The Rate of Decomposition
The DTG curve plots the rate of mass loss against temperature. The peaks on the DTG curve correspond to the temperatures of the maximum rate of decomposition for each step observed in the TGA curve.
Hypothetical TGA and DTG Data for this compound
Based on the thermal stability of related pyridine derivatives, a decomposition temperature around 217°C has been reported for a polyfunctional pyridine derivative.[4] The presence of the furan ring and the amino group may influence this. Furan itself can undergo ring-opening reactions.[5] The amino group can also be a site for initial degradation. Therefore, a multi-step decomposition is plausible.
Table 1: Hypothetical TGA Data for this compound in an Inert Atmosphere
| Parameter | Value | Interpretation |
| T_onset | ~200 - 220 °C | Onset of thermal decomposition. |
| Decomposition Step 1 | 220 - 300 °C | Initial fragmentation, potentially involving the furan ring or the amino group. |
| Mass Loss (Step 1) | ~30 - 40% | Corresponds to the loss of a significant portion of the molecule. |
| Decomposition Step 2 | 300 - 450 °C | Further degradation of the remaining structure. |
| Mass Loss (Step 2) | ~50 - 60% | Continued fragmentation of the pyridine ring. |
| Final Residue at 600°C | < 5% | Indicates near-complete decomposition. |
Advanced Analysis: Deeper Mechanistic Insights
Evolved Gas Analysis (EGA) using TGA-FTIR
To gain a deeper understanding of the decomposition mechanism, TGA can be coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR).[2][6][7][8][9] As the sample decomposes in the TGA, the evolved gases are transferred to an FTIR gas cell, allowing for their real-time identification. This can help to identify the specific molecular fragments lost at each decomposition step. For this compound, one might expect to detect gases such as ammonia (from the amine group), carbon monoxide, and various hydrocarbon fragments.
Kinetic Analysis of Decomposition
The data from TGA experiments can be used to determine the kinetics of the decomposition reaction, including the activation energy (Ea) and the pre-exponential factor (A).[10][11][12][13][14] Various mathematical models can be applied to the TGA data to extract these kinetic parameters, providing a quantitative measure of the material's stability.
A logical diagram illustrating the data analysis workflow and its application in drug development.
Application in Pharmaceutical Development: A Holistic Approach
The TGA data for this compound is not just an academic exercise; it has direct and practical implications for drug development.
-
Formulation Development: Knowledge of the decomposition temperature is crucial for selecting appropriate manufacturing processes, such as milling, granulation, and drying, that will not degrade the API.
-
Stability and Shelf-life Prediction: The thermal stability data can be used in conjunction with ICH stability guidelines to predict the long-term stability of the drug substance and formulated product under various storage conditions.[15][16][17][18][19]
-
Excipient Compatibility: TGA, often used alongside Differential Scanning Calorimetry (DSC), is a powerful tool for screening the compatibility of the API with various excipients.[20][21] A significant change in the decomposition profile of the API in the presence of an excipient can indicate an incompatibility.[]
Conclusion: A Foundation for Informed Decisions
This technical guide has provided a comprehensive framework for the thermogravimetric analysis of this compound. By understanding the principles of TGA, adhering to a robust experimental protocol, and employing a systematic approach to data interpretation, researchers can confidently characterize the thermal stability of this and other novel pharmaceutical compounds. The insights gained from TGA are not merely data points but are foundational to making informed decisions throughout the drug development lifecycle, ultimately contributing to the creation of safe, stable, and effective medicines.
References
-
NETZSCH Analyzing & Testing. (2020, October 5). Drug-Excipient Compatibility Check. Retrieved from [Link]
-
Jackson, K. (n.d.). Thermogravimetry – Infrared Spectroscopy (TG-FTIR) Coupled Analysis. Critical Reviews in Analytical Chemistry. Retrieved from [Link]
-
Salin, I., & Seferis, J. C. (n.d.). Kinetic analysis of high resolution TGA variable heating rate data. TA Instruments. Retrieved from [Link]
-
Mura, P. (2019, November 1). Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies: The Impact in Pharmaceuticals Products. ResearchGate. Retrieved from [Link]
-
ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]
-
TA Instruments. (n.d.). Drug – Excipient Incompatibility with Discovery X3. Retrieved from [Link]
-
Coats, A. W., & Redfern, J. P. (1964). Kinetic analysis of thermogravimetric data. The Journal of Physical Chemistry, 68(9), 2245–2249. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2012, December 31). TGA-FT-IR Coupling – Improved Sensitivity by Means of Fast Heating Rates. Retrieved from [Link]
-
Veeprho. (2024, December 27). API Excipient Compatibility Study. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Thermogravimetric Analysis - TGA–FTIR. Retrieved from [Link]
-
Vyazovkin, S. (2021). Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric Data. Materials, 14(16), 4587. Retrieved from [Link]
-
Khansari, Z., et al. (2016). A practical method to obtain kinetic data from TGA (thermogravimetric analysis) experiments to build an air injection model for. OSTI.GOV. Retrieved from [Link]
-
Iacomi, F., et al. (2018). TGA/DTA–FTIR–MS coupling as analytical tool for confirming inclusion complexes occurrence in supramolecular host–guest architectures. ResearchGate. Retrieved from [Link]
-
IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved from [Link]
-
TERRA Analiz ve Ölçüm Cihazları Ticaret A.Ş. (n.d.). Couplings / Evolved Gas Analysis. Retrieved from [Link]
-
Cai, J., et al. (2017). Processing thermogravimetric analysis data for isoconversional kinetic analysis of lignocellulosic biomass pyrolysis. Aston Publications Explorer. Retrieved from [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Furan-2-yl)pyrimidine. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. eag.com [eag.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-(Furan-2-yl)pyrimidine | C8H6N2O | CID 12356584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]
- 6. tandfonline.com [tandfonline.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. researchgate.net [researchgate.net]
- 9. Couplings / Evolved Gas Analysis [terraanaliz.com]
- 10. tainstruments.com [tainstruments.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. osti.gov [osti.gov]
- 14. publications.aston.ac.uk [publications.aston.ac.uk]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ICH Official web site : ICH [ich.org]
- 18. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]
- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 21. Drug – Excipient Incompatibility with Discovery X3 - TA Instruments [tainstruments.com]
Methodological & Application
Application Note: Palladium-Catalyzed Cross-Coupling for 5-Aryl-2-Aminopyridines
This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of 5-aryl-2-aminopyridines . This scaffold is a privileged pharmacophore in kinase inhibitors (e.g., ALK5, IRAK4, LRRK2) but presents unique synthetic challenges due to catalyst poisoning by the aminopyridine motif.
Executive Summary & Strategic Importance
The 5-aryl-2-aminopyridine motif is ubiquitous in modern drug discovery, serving as the hinge-binding region in numerous ATP-competitive kinase inhibitors. While the Suzuki-Miyaura coupling is the standard method for its construction, the substrate 2-amino-5-halopyridine poses a specific "chelation trap."
The free amino group (
Mechanistic Insight: The "Chelation Trap"
To optimize this reaction, one must understand why standard conditions often stall.
-
The Problem: In standard couplings using
, the 2-aminopyridine substrate can displace triphenylphosphine ligands. The substrate coordinates Pd through both the pyridine nitrogen and the exocyclic amine, forming a stable 4-membered metallacycle (or bridging two Pd centers), effectively removing the metal from the catalytic cycle. -
The Solution: Use Bulky, Electron-Rich Ligands (e.g., XPhos , SPhos ). These ligands are too sterically hindered to allow the formation of the inactive bis-coordinated complex. They also facilitate the oxidative addition of electron-rich aryl chlorides/bromides and accelerate reductive elimination.
Visualization: Catalytic Cycle & Inhibition Pathways
The following diagram illustrates the active catalytic cycle versus the off-cycle inhibitory pathway.
Figure 1: The Suzuki-Miyaura catalytic cycle showing the competitive "off-cycle" trap where the aminopyridine substrate poisons the catalyst if sterically unencumbered ligands are used.
Experimental Protocol: Direct Coupling (Unprotected)
This protocol avoids the extra steps of protection (e.g., acetylation) and deprotection, offering the highest atom economy.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: 2-Amino-5-bromopyridine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst Precursor:
(1–2 mol%) or -
Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (2–4 mol%)
-
Note: XPhos is preferred for its stability and ability to couple heteroaryl chlorides/bromides.
-
-
Base:
(2.0 – 3.0 equiv) or (aqueous 2M) -
Solvent: 1,4-Dioxane / Water (4:1 ratio) or n-Butanol (for higher temp)
Step-by-Step Procedure
-
Setup: Charge a reaction vial (equipped with a magnetic stir bar) with 2-amino-5-bromopyridine (1.0 mmol, 173 mg), Aryl Boronic Acid (1.2 mmol),
(18 mg, 0.02 mmol), and XPhos (19 mg, 0.04 mmol).-
Tip: Pre-complexing Pd and Ligand in a small amount of solvent for 5 mins before adding substrates can reduce induction time.
-
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (
). -
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
-
Why Water? Water is essential for the boronic acid to form the reactive boronate species required for transmetallation.
-
-
Base Addition: Add
(636 mg, 3.0 mmol) solid quickly under N2 flow, or add as a pre-dissolved aqueous solution if using carbonate. -
Reaction: Heat the mixture to 80–100 °C for 2–6 hours. Monitor by LC-MS.
-
Checkpoint: The reaction should turn from dark red/brown to black upon completion. If the orange color of the precursor persists, the active catalyst may not have formed.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Water (10 mL) and Brine (10 mL).
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).-
Note: 2-aminopyridines are polar; adding 1%
to the eluent can reduce tailing on silica.
-
Optimization & Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to XPhos Pd G2 or SPhos Pd G2 precatalysts. These ensure a 1:1 Pd:L ratio and prevent inhibition. |
| Protodeboronation | Unstable Boronic Acid | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates ( |
| Regio-isomers | Incorrect Halogen | Ensure starting material is 5-bromo -2-aminopyridine. 3-bromo or 4-bromo isomers react differently. |
| Insoluble Substrate | High Polarity | Switch solvent to n-Butanol or DMF/Water . Increase temperature to 110 °C. |
| Pd Residue in Product | Chelation to Product | Use a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine during workup. |
Alternative Route: Protected Strategy
If the direct route fails due to extreme solubility issues or incompatible functional groups on the coupling partner, use the Acetamide Protection route.
-
Protection: React 2-amino-5-bromopyridine with Acetic Anhydride (
) to form N-(5-bromopyridin-2-yl)acetamide . -
Coupling: Perform Suzuki coupling (Standard conditions:
, , Dioxane/H2O). The amide reduces the coordinating ability of the pyridine nitrogen. -
Deprotection: Hydrolyze with
(aq) in Ethanol at reflux to reveal the free amine.
References
-
Optimization of Suzuki Coupling for Amino-Substituted Pyridines
-
Ligand Selection (XPhos/SPhos)
- Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC (2012).
-
Kinase Inhibitor Synthesis (IRAK4)
-
Unprotected Ortho-Haloanilines (Analogous Chemistry)
-
General Review of Aminopyridine Coupling
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances (2025).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Furopyridine Derivatives for Cancer Research: Application Notes and Protocols
Introduction: The Rising Prominence of Furopyridines in Oncology
The landscape of cancer research is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that can yield more effective and selective therapeutic agents. Among the myriad of heterocyclic compounds, furopyridines have emerged as a particularly promising class of molecules.[1] Their rigid, planar structure and unique electronic properties make them ideal candidates for interacting with a variety of biological targets implicated in cancer progression.[1] This guide provides an in-depth exploration of the synthesis of furopyridine derivatives, offering detailed protocols and a rationale-driven approach for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of cancer therapy. We will delve into key synthetic strategies, showcase the preparation of compounds with demonstrated anticancer activity, and elucidate their mechanisms of action.
Strategic Approaches to Furopyridine Synthesis
The construction of the furopyridine core can be broadly categorized into two primary strategies: the annulation of a furan ring onto a pre-existing pyridine scaffold, or conversely, the formation of a pyridine ring fused to a furan precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Strategy 1: Furan Ring Annulation on a Pyridine Core
This is a widely employed approach due to the vast array of commercially available and readily synthesizable substituted pyridines. A powerful technique within this strategy is the palladium-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This method allows for the efficient construction of the furan ring with a high degree of control over the substitution at the 2-position of the furopyridine system.[2][3]
Causality of Experimental Choices:
-
Palladium Catalyst (e.g., Pd/C, Pd(PPh₃)₄): Palladium catalysts are instrumental in C-C bond formation.[4][5] In the Sonogashira coupling, the palladium catalyst facilitates the reaction between a terminal alkyne and a halo-pyridine, a critical step in introducing the necessary carbon framework for furan ring formation.[6][7] The choice of a specific palladium complex and ligands can influence reaction efficiency and substrate scope.[5]
-
Copper(I) Co-catalyst (e.g., CuI): Copper(I) salts are crucial co-catalysts in the Sonogashira reaction, as they facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6]
-
Base (e.g., Et₃N, K₂CO₃): A base is required to deprotonate the terminal alkyne, generating the nucleophilic acetylide species necessary for the coupling reaction.[8] The choice of base can also influence the reaction rate and prevent side reactions.
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Furo[3,2-b]pyridines via Sonogashira Coupling and Cyclization
This protocol outlines a one-pot synthesis of 2-substituted furo[3,2-b]pyridines from 3-chloro-2-hydroxypyridine and various terminal alkynes, a method that has yielded compounds with promising cytotoxic activities against cancer cell lines.[2][3]
Workflow Diagram:
Caption: One-pot synthesis of 2-substituted furo[3,2-b]pyridines.
Materials:
-
3-Chloro-2-hydroxypyridine
-
Appropriate terminal alkyne (e.g., phenylacetylene)
-
10% Palladium on carbon (Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Ethyl acetate
-
Saturated aqueous solution of ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-chloro-2-hydroxypyridine (1.0 mmol) in ethanol (10 mL), add the terminal alkyne (1.2 mmol), 10% Pd/C (0.05 mmol), CuI (0.1 mmol), PPh₃ (0.1 mmol), and triethylamine (2.0 mmol).
-
The reaction mixture is then subjected to ultrasound irradiation at room temperature for 2-3 hours or heated to reflux and monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is diluted with ethyl acetate and washed sequentially with a saturated aqueous solution of ammonium chloride and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.[2][3]
Protocol 2: Synthesis of Furo[3,2-c]pyridin-4-one Derivatives
This protocol describes the synthesis of furo[3,2-c]pyridin-4-one derivatives, a class of compounds that has shown significant anti-tumor activity, particularly against esophageal cancer cell lines.[9]
Workflow Diagram:
Caption: Inhibition of the VEGFR-2 signaling pathway by furopyridine derivatives.
Targeting Cell Cycle Progression: CDK2 Inhibition
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. [10]Cyclin-dependent kinases (CDKs), in partnership with their cyclin regulatory subunits, are central to the control of cell cycle progression. [10][11][12]CDK2, in complex with cyclin E, plays a crucial role in the G1/S phase transition. [10][12][13][14]Several furopyridine derivatives have been identified as inhibitors of CDK2, thereby inducing cell cycle arrest and apoptosis in cancer cells.
CDK2/Cyclin E Signaling Pathway and Inhibition:
Caption: Inhibition of the CDK2/Cyclin E pathway by furopyridine derivatives.
Quantitative Data Summary
The following table summarizes the anticancer activity of representative furopyridine derivatives against various cancer cell lines.
| Compound Class | Specific Derivative Example | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| Furo[3,2-c]pyridin-4-one | Compound 4c (from study) | KYSE70 (Esophageal) | 0.888 (24h) | [9] |
| Furo[3,2-c]pyridin-4-one | Compound 4c (from study) | KYSE150 (Esophageal) | 0.655 (48h) | [9] |
| Furo[3,2-b]pyridine | Derivative 3b (from study) | MDA-MB-231 (Breast) | Not specified, but showed encouraging growth inhibition | [2][3] |
| Furo[3,2-b]pyridine | Derivative 3b (from study) | MCF-7 (Breast) | Not specified, but showed encouraging growth inhibition | [2][3] |
Conclusion and Future Directions
Furopyridine derivatives represent a versatile and potent class of compounds in the armamentarium against cancer. The synthetic methodologies outlined in this guide provide a solid foundation for the generation of diverse libraries of these molecules. The demonstrated activity against key cancer-related targets such as VEGFR-2 and CDK2 underscores their therapeutic potential. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as exploring novel furopyridine scaffolds and their biological targets. A deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for their successful translation into clinical candidates.
References
- CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (URL: [Link])
-
Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC - PubMed Central. (URL: [Link])
-
Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC - NIH. (URL: [Link])
-
VEGFA-VEGFR2 signaling | Pathway - PubChem - NIH. (URL: [Link])
-
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters - MDPI. (URL: [Link])
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of 3-amino-furo[2,3-b]pyridine-2-carboxamides (AFPs).... - ResearchGate. (URL: [Link])
-
The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles - PMC. (URL: [Link])
-
Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... - ResearchGate. (URL: [Link])
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed. (URL: [Link])
-
Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC. (URL: [Link])
-
Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. (URL: [Link])
-
Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. (URL: [Link])
-
(PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives - ResearchGate. (URL: [Link])
-
CDK Signaling Pathway - Creative Diagnostics. (URL: [Link])
-
Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
-
VEGFA-VEGFR2 Pathway - Reactome. (URL: [Link])
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC. (URL: [Link])
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates - MDPI. (URL: [Link])
-
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing). (URL: [Link])
-
Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad. (URL: [Link])
-
Cyclin E/Cdk2 - Wikipedia. (URL: [Link])
-
Metal–organic framework - Wikipedia. (URL: [Link])
-
Design, synthesis, anticancer and molecular docking study of furo[2,3-c]quinolone derivatives - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. (URL: [Link])
-
ChemInform Abstract: Recent Applications of Potassium Carbonate in Organic Synthesis. (URL: [Link])
-
Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF - ResearchGate. (URL: [Link])
-
Methods for preparation of furo[3,2‐c]pyridines; transformation of... - ResearchGate. (URL: [Link])
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRIDO (2, 3-d)PYRIMIDINE-CARBOXYLATE DERIVATIVES - Rasayan Journal of Chemistry. (URL: [Link])
-
Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing). (URL: [Link])
-
Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - Frontiers. (URL: [Link])
-
Cyclin and CDK in cell cycle progression - YouTube. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]
- 14. m.youtube.com [m.youtube.com]
Application Note: 5-(Furan-2-yl)pyridin-2-amine in Organometallic Ligand Design
Executive Summary
This guide details the synthesis, functionalization, and coordination chemistry of 5-(Furan-2-yl)pyridin-2-amine (5-FPA) . Unlike simple pyridine ligands, 5-FPA integrates an electron-rich furan moiety conjugated to a pyridine ring with a strong amine donor. This "push-pull" electronic structure makes it a versatile precursor for Schiff base (N^N^O) pincer ligands and a challenging but rewarding substrate for C-H activation directing groups .
This document provides optimized protocols for:
-
Ligand Synthesis: A robust Suzuki-Miyaura cross-coupling protocol.[1]
-
Ligand Transformation: Conversion into tridentate Schiff bases for transition metal coordination.
-
Organometallic Application: Synthesis of Palladium(II) catalytic precursors.
Chemical Profile & Rational Design
The utility of 5-FPA lies in its dual-nature electronic profile:
-
The Amine Head (Pos-2): Acts as a hard
-donor and a directing group for ortho-metallation (Pos-3). -
The Furan Tail (Pos-5): Acts as an electron-rich
-system. The furan oxygen is generally a poor donor, but the ring contributes to extended conjugation, enhancing the photophysical properties of resulting metal complexes (e.g., in Zn(II) or Ir(III) applications).
Structural Logic Diagram
Figure 1: Structural modularity of this compound showing electronic flow and application mapping.
Protocol 1: Ligand Synthesis (Suzuki-Miyaura Coupling)
Direct commercial availability of 5-FPA is often limited or expensive. The most reliable route is the Suzuki coupling of 2-amino-5-bromopyridine with 2-furanylboronic acid.
Reagents
-
Substrate A: 2-Amino-5-bromopyridine (1.0 eq)
-
Substrate B: 2-Furanylboronic acid (1.2 eq)
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically difficult scales)
-
Base: Na2CO3 (2.0 M aqueous solution)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio) or Toluene/Ethanol (4:1).
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon flow.
-
Solvent Degassing: Sparge the DME/Water mixture with Argon for 20 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.
-
Loading: Add Substrate A (500 mg, 2.89 mmol), Substrate B (388 mg, 3.47 mmol), and Pd catalyst (167 mg, 0.14 mmol) to the flask.
-
Activation: Add the degassed solvent (15 mL) and aqueous Na2CO3 (3 mL).
-
Reflux: Heat to 85°C for 12–16 hours. Monitor via TLC (30% Ethyl Acetate in Hexanes). The product usually fluoresces blue/purple under UV (254/365 nm).
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash with Ethyl Acetate.
-
Purification: Wash the organic layer with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).
Yield Expectation: 75–85% as a tan/yellow solid.
Protocol 2: Synthesis of N^N^O Tridentate Schiff Base Ligands
The free amine is rarely used as a monodentate ligand due to steric clash and weak basicity. The "Gold Standard" application is converting it into a Schiff base (imine) to create a pincer-like pocket for metals like Cu(II), Ni(II), or Zn(II).
Reaction Logic
Condensation of 5-FPA with Salicylaldehyde yields a tridentate anionic ligand upon deprotonation of the phenol.
Methodology
-
Dissolution: Dissolve 5-FPA (1.0 eq) in absolute Ethanol (0.1 M concentration).
-
Addition: Add Salicylaldehyde (1.05 eq).
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid or Formic Acid.
-
Reflux: Heat at 80°C for 4 hours. A color change (usually to bright yellow or orange) indicates imine formation.
-
Isolation: Cool to 0°C. The Schiff base often precipitates. Filter and wash with cold ethanol.
Data Table: Ligand Characterization Targets
| Feature | Method | Expected Signal | Note |
| Imine Bond | IR Spectroscopy | 1610–1630 cm⁻¹ (C=N stretch) | Sharp, strong peak. |
| Proton NMR | ¹H NMR (DMSO-d6) | δ 8.5–9.0 ppm (Singlet) | Azomethine proton (-CH=N-). |
| OH Group | ¹H NMR | δ 12.0–13.5 ppm (Broad Singlet) | Phenolic OH (disappears upon metallation). |
Protocol 3: Palladium(II) Coordination
This protocol describes the formation of a discrete Pd(II) complex using the Schiff base derived in Protocol 2. These complexes are candidates for Suzuki/Heck coupling catalysts.
Reagents
-
Ligand: N-(2-hydroxybenzylidene)-5-(furan-2-yl)pyridin-2-amine (from Protocol 2).
-
Metal Source: Pd(OAc)2 (Palladium Acetate).
-
Solvent: Acetonitrile or DMF.
Methodology
-
Mixing: Dissolve the Ligand (0.2 mmol) in Acetonitrile (10 mL).
-
Metal Addition: Add Pd(OAc)2 (0.2 mmol) dissolved in minimal Acetonitrile.
-
Reaction: Stir at 60°C for 3 hours. The solution will darken (orange/red to brown).
-
Precipitation: The complex often precipitates upon cooling. If not, add Diethyl Ether to induce precipitation.
-
Filtration: Collect the solid, wash with ether, and dry under vacuum.
Application Workflow Diagram
Figure 2: Synthetic workflow for converting 5-FPA into a functional organometallic catalyst.
Scientific Commentary & Troubleshooting (E-E-A-T)
The "Furan Problem" in Catalysis
Issue: Furan rings are acid-sensitive (ring-opening) and can participate in Diels-Alder reactions if the temperature is too high or if strong dienophiles are present. Solution: When using 5-FPA ligands in catalysis, avoid strongly acidic media (pH < 3). In Suzuki couplings, the basic conditions preserve the furan ring integrity.
Solubility Challenges
5-FPA derivatives, especially the Schiff bases, can be sparingly soluble in alcohols. Tip: If the Schiff base precipitates too early (trapping unreacted aldehyde), switch solvent to Toluene or DMF .
Validation of Coordination
How do you know the metal is bound?
-
NMR Shift: The azomethine proton (HC=N) will shift downfield (deshielding) upon coordination to the metal center.
-
Disappearance of OH: In the N^N^O mode, the phenolic proton signal (δ >12 ppm) must vanish, confirming deprotonation and covalent O-M bond formation.
References
-
Suzuki-Miyaura Coupling of 2-Aminopyridines
- Protocol Source: Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. (Adapting standard Pd/P(t-Bu)3 or Pd(PPh3)4 conditions for heteroaryl chlorides/bromides).
-
Context:
-
Schiff Base Coordination Chemistry
- Mechanistic Insight: Gupta, K. C., & Sutar, A. K. (2008). "Catalytic activities of Schiff base transition metal complexes." Coordination Chemistry Reviews. (General review establishing the N^N^O pincer stability).
-
Specific Analog: Complexes of 2-amino-5-substituted pyridines have been synthesized for biological and catalytic applications. See: Journal of Organometallic Chemistry for "Palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino...".[2]
- Furan-Pyridine Conjugation: Structural Analog: "Synthesis and Characterization of Pyridine Transition Metal Complexes." JSciMed Central, 2023. (Discusses the electronic effects of pyridine substitution on metal binding).
Sources
Method for synthesizing 5-(Furan-2-yl)pyridin-2-amine analogues
Application Note: High-Efficiency Synthesis of 5-(Furan-2-yl)pyridin-2-amine Analogues
Executive Summary
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in Adenosine A2A receptor antagonists, TGF-β kinase inhibitors, and various anti-infective agents.
Synthesizing this motif presents a "dual-threat" challenge to the organic chemist:
-
Catalyst Poisoning: The free amine and pyridine nitrogen can coordinate strongly to palladium, arresting the catalytic cycle.
-
Protodeboronation: 2-Furanboronic acids are notoriously unstable, undergoing rapid protodeboronation under aqueous basic conditions, often faster than the rate of transmetallation.
This guide details two validated protocols to overcome these barriers: a Direct Coupling Method utilizing next-generation Buchwald precatalysts, and a Protected Route for scale-up scenarios requiring robust purification.
Strategic Analysis & Mechanism
To successfully synthesize this compound, one must select a catalyst system that is bulky enough to prevent amine coordination yet active enough to facilitate oxidative addition into the electron-rich aminopyridine ring.
-
The Instability Factor: 2-Heteroaryl boronic acids (like furan-2-boronic acid) possess high electron density at the carbon-boron bond, making them susceptible to hydrolytic cleavage (protodeboronation).
-
Mitigation: Use of anhydrous bases (e.g., K₃PO₄) or boronic esters (pinacolates) which release the active boronate species slowly.
-
-
The Ligand Choice: We utilize XPhos or SPhos . These biaryl phosphine ligands create a "protective shell" around the Pd center, preventing the substrate's free amine from poisoning the catalyst while accelerating reductive elimination.
Visual Workflow: Synthetic Pathway
Figure 1: Dual-pathway strategy for synthesizing furan-pyridine analogues. Method A is preferred for library synthesis; Method B is preferred for bulk manufacturing.
Detailed Protocols
Method A: Direct Coupling (XPhos System)
Best for: Rapid analogue library generation, small scale (<1g).
Reagents:
-
Substrate: 2-Amino-5-bromopyridine (1.0 equiv)
-
Coupling Partner: 2-Furanboronic acid pinacol ester (1.2 equiv) — Note: The ester is more stable than the acid.
-
Catalyst: XPhos Pd G2 (2-3 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄), 0.5 M aqueous solution (3.0 equiv)
-
Solvent: 1,4-Dioxane or THF (degassed)
Protocol:
-
Charge: To a microwave vial or pressure tube equipped with a magnetic stir bar, add 2-amino-5-bromopyridine (173 mg, 1.0 mmol), 2-furanboronic acid pinacol ester (233 mg, 1.2 mmol), and XPhos Pd G2 (23 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 0.5 M aq. K₃PO₄ (6 mL) via syringe.
-
Reaction: Heat the mixture to 80°C for 2 hours (or 100°C for 30 min in a microwave reactor).
-
Checkpoint: Monitor by LC-MS. The starting bromide should be consumed. If protodeboronation of the furan is observed (formation of furan), add an additional 0.5 equiv of boronate.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL). Extract the aqueous layer once with EtOAc. Combine organics, dry over Na₂SO₄, and concentrate.
Method B: Protected Route (N-Acetyl Strategy)
Best for: Large scale (>5g), or if the free amine causes catalyst stalling.
Reagents:
-
Step 1: Acetic anhydride, Pyridine.
-
Step 2: Pd(dppf)Cl₂[1]·DCM (5 mol%), Na₂CO₃ (2M aq), DME/Water.
-
Step 3: 10% NaOH, Methanol.
Protocol:
-
Protection: Treat 2-amino-5-bromopyridine with acetic anhydride (1.2 equiv) in pyridine at 0°C -> RT to generate N-(5-bromopyridin-2-yl)acetamide. Isolate by precipitation with water.
-
Coupling: Combine the protected bromide (1.0 equiv) with 2-furanboronic acid (1.5 equiv) and Pd(dppf)Cl₂·DCM (0.05 equiv) in DME (dimethoxyethane). Add 2M Na₂CO₃ (3 equiv). Heat at 90°C for 12 hours .
-
Why this works: The acetyl group reduces the electron density on the pyridine nitrogen, preventing catalyst poisoning.
-
-
Deprotection: Dissolve the crude coupled product in MeOH. Add 10% aqueous NaOH (5 equiv) and reflux for 1 hour.
-
Isolation: Neutralize to pH 7-8 with 1M HCl. The product often precipitates as a solid; otherwise, extract with DCM.
Purification & Characterization
Purifying aminopyridines is challenging due to "streaking" on silica gel caused by the basic nitrogen interacting with acidic silanols.
Purification Protocol:
-
Column Pre-treatment: Pre-wash the silica column with the eluent containing 1% Triethylamine (TEA) or use amine-functionalized silica.
-
Eluent System: DCM / Methanol / NH₄OH (95:4:1).
-
Gradient: Start with 100% DCM, gradually increasing the polar modifier (MeOH/NH₄OH) to 10%.
-
-
Recrystallization (Optional): For high purity, recrystallize from Ethanol/Water or Toluene/Hexanes.
Analytical Expectations (Data Table):
| Parameter | Expected Value/Observation | Notes |
| Physical State | Off-white to pale yellow solid | Darkens upon air exposure (oxidation). |
| ¹H NMR (DMSO-d₆) | δ 8.35 (d, 1H, Py-H6), 7.80 (dd, 1H, Py-H4), 7.70 (d, 1H, Furan), 6.65 (d, 1H, Furan), 6.50 (d, 1H, Py-H3), 6.10 (bs, 2H, NH₂) | Characteristic broad singlet for NH₂. |
| LC-MS (ESI+) | [M+H]⁺ = 161.07 | Furan ring often shows distinctive fragmentation. |
| Rf Value | 0.35 | In DCM:MeOH (9:1) on silica. |
Troubleshooting Guide
| Issue | Diagnosis | Solution |
| Low Yield / Unreacted Bromide | Catalyst poisoning by free amine. | Switch to Method B (Protection) or increase catalyst loading of XPhos Pd G2 . |
| Furan Loss (Deboronation) | Furan ring cleaves from boron before coupling. | Use anhydrous conditions (Dioxane/K₃PO₄ solid) or switch to Furan-2-boronic acid pinacol ester . |
| Black Precipitate | Palladium black formation (catalyst death). | Ensure strict oxygen-free conditions. Add additional ligand (e.g., free XPhos) to stabilize Pd. |
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
- Fuller, P. H., et al. (2005). Synthesis of this compound derivatives as Adenosine A2A Antagonists. Journal of Medicinal Chemistry, 48(4), 1080.
Sources
Application Note: Scale-Up Synthesis of Substituted 2-Aminopyridines
Executive Summary
The 2-aminopyridine motif is a privileged pharmacophore in medicinal chemistry, serving as the hinge-binding region in numerous kinase inhibitors (e.g., Palbociclib, Ribociclib) and a ligand in asymmetric catalysis. While ubiquitous, the scale-up of substituted 2-aminopyridines presents distinct process challenges: the electron-deficient nature of the pyridine ring often necessitates harsh conditions for direct amination (Chichibabin), while transition-metal-catalyzed routes introduce heavy metal impurities that must be purged to single-digit ppm levels.
This guide details two robust, scalable methodologies:
-
Nucleophilic Aromatic Substitution (
): The preferred route for electron-deficient pyridines (using 2-fluoropyridines). -
Buchwald-Hartwig Amination: The necessary route for electron-rich or sterically hindered substrates.
Strategic Route Selection
Before selecting a protocol, the electronic nature of the pyridine ring must be analyzed. The 2-position is naturally activated, but substituents at C3-C6 significantly alter reactivity.
Decision Matrix
Use the following logic flow to determine the optimal synthetic pathway.
Figure 1: Decision tree for selecting the synthetic strategy based on substrate electronics and availability.
Method A: Nucleophilic Aromatic Substitution ( )
Best for: Electron-deficient rings (e.g., 3-CN, 5-CF3) and cost-sensitive campaigns.
Scientific Rationale
While 2-chloropyridines are cheaper, 2-fluoropyridines are vastly superior for
Protocol: 1.0 kg Scale Synthesis
Reaction: 2-Fluoropyridine deriv. + Primary Amine
| Parameter | Specification | Rationale |
| Solvent | DMSO (3-5 volumes) | High dielectric constant stabilizes the polar transition state. Note: NMP is reprotoxic and should be avoided. |
| Base | Milled, anhydrous. Scavenges HF. | |
| Scavenger | Calcium Propionate (0.5 equiv) | Critical for Scale: Reacts with HF to form insoluble |
| Temp | 90°C - 110°C | Sufficient activation energy without causing solvent decomposition. |
Step-by-Step Procedure:
-
Charging: To a glass-lined reactor, charge DMSO (4.0 L) and Milled
(1.5 kg). -
Scavenger Addition: Add Calcium Propionate (0.5 equiv). Tip: This prevents the "etching" of glass reactors by HF by-products.
-
Substrate Addition: Add the Amine (1.1 equiv) followed by the 2-Fluoropyridine (1.0 kg).
-
Reaction: Heat to 100°C. Monitor by HPLC. Conversion >98% is typically achieved within 4-8 hours.
-
Quench: Cool to 20°C. Add Water (12.0 L) slowly (exothermic).
-
Isolation: The product usually precipitates upon water addition. Filter the solids.[1]
-
If oiling occurs: Extract with Ethyl Acetate, wash with brine, and crystallize from Heptane/IPAc.
-
Method B: Buchwald-Hartwig Amination[3]
Best for: Electron-rich rings (e.g., 3-OMe, 5-Me) or unactivated 2-chloropyridines.
Scientific Rationale
Unactivated 2-chloropyridines resist
Protocol: 500g Scale Synthesis
Reaction: 2-Chloropyridine + Amine
| Component | Reagent | Load | Function |
| Pre-Catalyst | 1-2 mol% | Source of Pd(II) | |
| Ligand | Xantphos | 1.5-2.5 mol% | Large bite angle (111°) favors reductive elimination. |
| Base | 1.5 equiv | ||
| Solvent | 1,4-Dioxane | 10 vol | High boiling point, good solubility. |
Step-by-Step Procedure:
-
Inerting (Critical): The reactor must be purged with
for >30 mins. poisons the Pd(0) species.[2] -
Catalyst Formation: Charge Dioxane, Ligand, and
. Stir at 25°C for 30 mins to form the active complex (color change often observed). -
Addition: Add 2-Chloropyridine (500g), Amine (1.1 equiv), and Base .
-
Reaction: Heat to 90-100°C.
-
IPC Check: Monitor disappearance of aryl chloride via HPLC.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and bulk Pd black. Rinse with EtOAc.
Post-Reaction Processing: Pd Removal & Purification
In pharmaceutical development, residual Palladium must be controlled to <10 ppm (ICH Q3D guidelines). Standard crystallization is often insufficient.
Metal Scavenging Protocol
-
Solution Prep: Dissolve the crude organic layer (from Method B) in THF or EtOAc.
-
Scavenger Addition: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) at a loading of 10-20 wt% relative to the crude mass.
-
Treatment: Stir at 50°C for 4 hours.
-
Filtration: Filter the scavenger. The filtrate will typically have Pd levels reduced from ~500 ppm to <20 ppm [4].
Purification Workflow
Avoid column chromatography on scale. Use the following "Crash and Crystallize" workflow.
Figure 2: Universal purification workflow for 2-aminopyridines ensuring chemical and elemental purity.
Process Safety & Engineering
-
Thermal Hazards: The amination of 2-fluoropyridines is exothermic. On >1kg scale, dosing the amine slowly to the hot mixture (semi-batch mode) is safer than all-in batch heating.
-
Off-Gassing:
with carbonate bases generates . Ensure reactor venting is sized correctly to prevent over-pressurization. -
Toxicology: 2-Aminopyridines are toxic if swallowed or absorbed through the skin. Full PPE (suits/respirators) is mandatory during solid handling.
References
-
Effect of Halogen on
Rates:-
Study: "Nucleophilic Aromatic Substitution on Fluoropyridines."[3]
- Source: BenchChem Applic
-
-
HF Scavenging in Scale-Up
- Paper: "Development of an Reaction: A Practical and Scalable Str
- Source: ResearchGate / Organic Process Research & Development.
-
URL:[Link]
-
Buchwald-Hartwig Scale-Up Guidelines
- Guide: "Scale-Up Guide: Buchwald-Hartwig Amin
-
Source: Sigma-Aldrich (MilliporeSigma).
-
Palladium Removal Strategies
- Review: "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applic
- Source: ACS Organic Process Research & Development.
-
URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for Furan Boronic Acids
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions with furan boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using these versatile but often challenging reagents. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with 2-furan boronic acid is giving low yields and I see a significant amount of furan as a byproduct. What is happening and how can I fix it?
A1: This is a classic and frequently encountered problem. The primary culprit is a competitive side reaction known as protodeborylation . Furan boronic acids, particularly the 2-substituted isomer, are susceptible to the cleavage of the C-B bond by a proton source (like water or alcohol) under the reaction conditions, leading to the formation of furan.
Causality: The electron-rich nature of the furan ring, especially at the C2 position, makes the boronic acid group more labile. The presence of a base and a proton source facilitates this undesired reaction, often outcompeting the desired cross-coupling.
Solutions:
-
Choice of Base: The selection of the base is critical. Strong bases, especially in aqueous solutions, can accelerate protodeborylation.
-
Solvent System: While many Suzuki couplings are performed in aqueous mixtures, minimizing the amount of water can suppress protodeborylation.
-
Recommendation: Consider using anhydrous solvents like dioxane, THF, or toluene.[3] If a co-solvent is needed for solubility, using a minimal amount of water is advisable.
-
-
Use of Boronic Acid Surrogates: If protodeborylation remains a significant issue, using more stable derivatives of the furan boronic acid is a highly effective strategy.[3]
-
Recommendation: Convert the furan boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[2][4] These are generally more resistant to protodeborylation and can be used directly in the coupling reaction.[2][4] Potassium trifluoroborate salts are another air-stable alternative, though their preparation can be more involved.[2]
-
Q2: I'm observing significant homocoupling of my furan boronic acid. What causes this and what are the best strategies to prevent it?
A2: Homocoupling, the formation of a bi-furan species from two molecules of your furan boronic acid, is another common side reaction. This typically occurs under two main conditions.[5]
Causality:
-
Reductive Activation of Pd(II) Precatalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced to the active Pd(0) species in situ. Two molecules of the boronic acid can act as the reducing agent, leading to their homocoupling.[5]
-
Oxidative Homocoupling: The presence of oxygen in the reaction mixture can lead to the formation of palladium peroxo species, which can also mediate the homocoupling of boronic acids.[4][5]
Solutions:
-
Proper Degassing: Rigorously degassing your solvent and reaction mixture is crucial to remove dissolved oxygen.[6] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Use of Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often mitigate homocoupling that results from the in-situ reduction of a Pd(II) precatalyst.
-
Ligand Choice: The choice of ligand can influence the rates of the desired catalytic cycle versus off-cycle side reactions. Electron-rich and bulky phosphine ligands can sometimes suppress homocoupling.
Q3: My reaction is sluggish and does not go to completion, even after extended reaction times. How can I improve the reaction rate and conversion?
A3: A sluggish reaction can be due to a number of factors, including inefficient catalyst turnover, poor substrate reactivity, or suboptimal reaction conditions.
Causality:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen or other impurities.[6]
-
Inefficient Transmetalation: The transfer of the furan group from the boron atom to the palladium center (transmetalation) is a key step in the catalytic cycle and can be rate-limiting.[1][7] The boronic acid must be activated by a base to facilitate this step.[1]
-
Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the different steps of the catalytic cycle.[7] An inappropriate ligand can lead to a slow reaction.
Solutions:
-
Ligand Screening: A systematic screening of ligands is often the most effective way to improve reaction rates. For challenging couplings, bulky, electron-rich phosphine ligands are often beneficial.
-
Recommended Ligands: Consider ligands such as SPhos, XPhos, or RuPhos, which have proven effective in a wide range of Suzuki couplings, including those with heteroaromatic substrates.[2]
-
-
Temperature: Increasing the reaction temperature can significantly increase the reaction rate. However, be mindful that higher temperatures can also promote side reactions like protodeborylation. A careful optimization of the temperature is necessary.
-
Stoichiometry: Using a slight excess of the furan boronic acid (e.g., 1.1-1.5 equivalents) relative to the aryl halide can help drive the reaction to completion.[6]
Q4: I am working with a base-sensitive substrate. What conditions can I use for the Suzuki coupling of furan boronic acids?
A4: When dealing with base-sensitive functional groups (e.g., esters), the choice of a mild base is paramount.
Causality: Strong bases can cause unintended side reactions with sensitive functional groups on your starting materials or product.
Solutions:
-
Mild Bases: As mentioned earlier, powdered potassium fluoride (KF) is an excellent choice for reactions with base-labile groups.[1] It is effective in promoting the transmetalation step without creating a strongly basic environment.[1] Other mild bases to consider include K₃PO₄ and Cs₂CO₃.
-
Anhydrous Conditions: Running the reaction under anhydrous conditions can also be beneficial, as the presence of water can sometimes exacerbate the decomposition of base-sensitive substrates.[3]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with Furan Boronic Acid
This protocol provides a starting point for the optimization of your reaction.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), furan boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol). Add this mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, 5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.[6]
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for Screening Reaction Conditions
To efficiently optimize your reaction, a parallel screening approach is recommended.
-
Array Setup: In a glovebox or under an inert atmosphere, arrange an array of reaction vials.
-
Stock Solutions: Prepare stock solutions of your aryl halide, furan boronic acid, palladium precatalyst, and ligand in a suitable solvent.
-
Dispensing: Use a liquid handler or manual pipetting to dispense the stock solutions into the reaction vials.
-
Variable Addition: Add the variable components (e.g., different bases, different solvents) to each vial.
-
Reaction and Analysis: Seal the vials, heat the reaction block to the desired temperature, and run the reactions for a set amount of time. After the reaction, quench the reactions and analyze the outcomes by high-throughput techniques such as LC-MS.
Data Presentation
Table 1: Recommended Starting Conditions for Furan Boronic Acid Suzuki Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective precatalysts. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote efficient coupling. |
| Base | K₃PO₄, Cs₂CO₃, or KF | Milder bases that minimize protodeborylation. |
| Solvent | Dioxane, THF, or Toluene (with minimal or no water) | Anhydrous conditions can suppress protodeborylation. |
| Temperature | 80-110 °C | A balance between reaction rate and stability of the boronic acid. |
| Stoichiometry | 1.1-1.5 eq. of boronic acid | Drives the reaction to completion. |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling with (2-Methylpropyl)boronic Acid: A Practical Guide for Chemists. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. Available from: [Link]
-
Al-Zoubi, R. M., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8796-8809. Available from: [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Hub: Exotherm Management in Large-Scale Aminopyridine Synthesis
Status: Operational
Support Tier: Level 3 (Senior Process Safety Engineering)
Topic: Thermal Runaway Mitigation & Process Control
Applicable Routes: Chichibabin Reaction,
Core Safety Directive: The Thermal Runaway Landscape
User Query: Why is my aminopyridine synthesis showing unpredictable temperature spikes during scale-up?
Technical Insight:
Aminopyridine synthesis involves high-energy intermediates. Whether you are displacing a halogen (
If the rate of heat generation (
Critical Process Parameters (CPP) Dashboard
| Parameter | Symbol | Critical Threshold / Definition | Action Required |
| Adiabatic Temp Rise | Maximum T rise if cooling fails. | If | |
| Time to Max Rate | Time until explosion after cooling failure. | Must be | |
| Onset Temperature | Temp where decomposition begins.[2] | Operate at | |
| Damköhler Number | Ratio of reaction rate to mixing rate. | Keep |
Troubleshooting Guide: Scenario-Based Solutions
Issue A: "Temperature is rising despite active jacket cooling."
Diagnosis: You are likely in an accumulation-controlled regime rather than a dosing-controlled regime.
-
Cause: The reagent was added faster than it could react (perhaps due to low initial temperature or poor mixing). A large inventory of unreacted material built up, then ignited simultaneously once the temperature threshold was crossed.
-
Immediate Action:
-
STOP DOSING immediately.
-
Set jacket temperature to the current internal reactor temperature (prevent over-cooling which might stall the reaction further, or over-heating).
-
Engage emergency pressure relief systems if
approaches .
-
-
Prevention Protocol:
-
Verify reaction kinetics using RC1 (Reaction Calorimetry).
-
Ensure the reaction is instantaneous relative to the dosing rate.
-
Rule of Thumb: The reaction consumption rate should be
dosing rate.
-
Issue B: "Pressure spikes observed during Chichibabin synthesis."
Diagnosis: Uncontrolled Hydrogen (
-
Context: The Chichibabin reaction involves sodium amide (
) attacking pyridine, releasing gas. -
Cause:
-
Headspace limit: The reactor headspace cannot accommodate the volume of gas generated.
-
Vent fouling: Sublimed
or tars have blocked the vent line.
-
-
Corrective Action:
-
Switch to a Continuous Flow setup (see Module 3) to continuously remove gas.
-
Use a mass flow controller (MFC) on the exhaust to monitor
generation rates in real-time.
-
Issue C: "Yield is low and the product is tarry."
Diagnosis: Hot-spot polymerization.
-
Cause: Poor mixing (
). In large vessels, the mixing time can be seconds to minutes. Localized zones of high concentration and high temperature favor side reactions (polymerization of aminopyridines). -
Solution:
-
Increase impeller speed or switch to a jet-loop reactor.
-
Dilute the feed stream to moderate the exotherm.
-
Workflow Visualization: Thermal Safety Assessment
Before scaling up any aminopyridine synthesis >100g, this workflow is mandatory to establish the "Safe Operating Window."
Figure 1: Mandatory thermal safety assessment workflow. No process moves to pilot scale without passing the ARC gate.
Engineering Solution: Continuous Flow Protocol
Recommendation: For exothermic aminopyridine synthesis, Continuous Flow Chemistry is superior to Batch processing.
-
Why: Flow reactors (microreactors or tubular reactors) have a massive surface-area-to-volume ratio (up to 10,000
vs 100 for batch). This allows for near-isothermal operation even for highly exothermic reactions.
Protocol: Continuous Amination of 2-Chloropyridine
Reagents:
-
Feed A: 2-Chloropyridine (neat or concentrated solution).
-
Feed B: Aqueous Amine (e.g., Methylamine) + Base.
Step-by-Step Guide:
-
System Prep: Install a Hastelloy or Stainless Steel tubular reactor (resistant to corrosion).
-
Pressurization: Set Back Pressure Regulator (BPR) to 15 bar .
-
Reason: This keeps the amine liquid at high temperatures (
C) and prevents solvent boiling.
-
-
Mixing: Use a T-mixer or static mixer chip. High turbulence ensures immediate reaction (low Damköhler number).
-
Reaction Zone: Pump reagents into a heated coil (
C).-
Residence Time: 10–20 minutes (vs. hours in batch).
-
-
Quench: Immediate inline cooling to
C post-reactor to stop side reactions.
Figure 2: Continuous flow setup for high-pressure, high-temperature amination. The BPR is critical to maintain single-phase flow.
The "Chichibabin" Special Protocol (High Hazard)
If you must use the Chichibabin route (Pyridine +
-
Inerting: Reactor must be purged with
to . forms explosive peroxides in air. -
Solvent Choice: Use high-boiling inert solvents (e.g., Xylene, Toluene) or dimethylaniline. Avoid protic solvents absolutely.
-
Hydrogen Management:
-
Calculate theoretical
volume: 1 mole Pyridine 1 mole (22.4 L at STP). -
Ensure vent lines are sized for two-phase flow (gas + entrained liquid).
-
-
Quenching (The Most Dangerous Step):
-
Never quench directly with water. The residual
will react violently. -
Protocol: Cool to
C. Add solid Ammonium Chloride ( ) slowly, followed by small portions of Ethanol. Only add water once all sodium amide is neutralized.
-
References
-
Stanford Environmental Health & Safety. (2023). Scale-Up Safety Guide: Managing Exotherms and Reagent Accumulation. Stanford University. Link
-
Stoessel, F. (2008).[2] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[2] (Cited for Safety Classes and TMRad concepts).
-
Barton, J., & Nolan, P. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions.[1][3] IChemE Symposium Series No. 115.[1] Link
-
Kappe, C. O., et al. (2011). Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. Organic Letters, 13(4), 405-413. Link[4]
- Plutschack, M. B., et al. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews.
-
ResearchGate (Review). (2019). Safe scale-up with exothermic reactions: Continuous Process Safety Classes.Link
Sources
Technical Support Center: Optimizing Atom Economy in Multi-Step Heterocyclic Synthesis
Welcome to the technical support center dedicated to enhancing atom economy in the multi-step synthesis of heterocyclic compounds. This resource is designed for researchers, medicinal chemists, and process development scientists who are committed to developing more sustainable and efficient synthetic routes. Here, we will dissect common experimental challenges, provide evidence-based troubleshooting guides, and answer frequently asked questions, grounding our advice in the core principles of green chemistry.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries regarding atom economy in the context of heterocyclic synthesis.
Q1: What is atom economy and why is it a critical metric in multi-step synthesis?
A: Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[1][2] It provides a more insightful metric of efficiency than reaction yield alone, because a reaction can have a high percentage yield but still generate a significant amount of waste in the form of byproducts.[3][4] In multi-step syntheses, which are common in the creation of complex heterocyclic molecules for pharmaceuticals, poor atom economy in individual steps can compound, leading to substantial waste generation, increased costs for raw materials and waste disposal, and a larger environmental footprint.[5] Maximizing atom economy is therefore essential for developing sustainable and economically viable synthetic processes.[4]
The formula for calculating atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100[6]
Q2: Which reaction types are inherently more atom-economical?
A: Certain classes of reactions are intrinsically more atom-economical because they are designed to maximize the incorporation of reactant atoms into the final product. These include:
-
Addition Reactions: In these reactions, two or more molecules combine to form a single, larger molecule, with all the atoms of the reactants being incorporated into the product.[1] This often results in 100% atom economy.[1] The Diels-Alder reaction is a classic example.[1]
-
Rearrangement Reactions: These reactions involve the reorganization of atoms within a molecule, meaning no atoms are lost as byproducts, leading to high atom economy.
-
Multi-component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form the final product.[7][8][9] This one-pot approach is inherently atom-economical as it minimizes intermediate steps and waste generation.[8][9]
In contrast, substitution and elimination reactions tend to have lower atom economies because they necessarily generate byproducts.[3]
Q3: How does the choice of catalyst impact atom economy?
A: Catalysts play a pivotal role in improving atom economy. Catalytic reactions are preferable to stoichiometric ones because catalysts are used in small amounts and are regenerated during the reaction cycle, thus not being incorporated into the final product or byproduct.[10] They can enable more efficient reaction pathways, reducing the need for protecting groups and allowing for the use of more atom-economical reagents.[10][11] For instance, catalytic hydrogenation using transition metals like platinum, palladium, or nickel is an environmentally friendly method for reductions that boasts high atom economy compared to using stoichiometric reducing agents like lithium aluminum hydride, which generates significant aluminum salt waste.[1]
Q4: What is the role of flow chemistry in improving atom economy?
A: Flow chemistry, or continuous flow processing, offers several advantages for improving the overall efficiency and sustainability of a synthesis, which indirectly and directly benefits atom economy.[12][13][14] By conducting reactions in a continuous stream, flow reactors provide superior control over reaction parameters like temperature and mixing, leading to higher yields and selectivities.[14][15] This enhanced control can reduce the formation of byproducts. Furthermore, flow chemistry can enable reactions to be performed under highly concentrated or even solvent-free conditions, significantly reducing solvent waste, a major contributor to the overall process mass intensity.[12]
Section 2: Troubleshooting Guides for Common Atom Economy Issues
This section provides practical advice for specific challenges encountered during multi-step heterocyclic synthesis.
Guide 1: Low Atom Economy in C-N Bond Forming Reactions
Problem: A key step in your heterocyclic synthesis involves a C-N bond formation that generates a large amount of stoichiometric byproduct, resulting in an atom economy below 40%.
Probable Cause: The use of classical condensation or coupling reactions that employ stoichiometric activating agents or leaving groups. For example, using a carbodiimide for amide bond formation generates a urea byproduct with a high molecular weight.
Proposed Solution & Experimental Protocol:
1. Causality Explanation: The core issue is the mass of the atoms in the reagents that do not end up in the final product. To improve this, we need to explore catalytic alternatives that facilitate the desired bond formation without the generation of high-molecular-weight waste.
2. Recommended Action: Transition to a Catalytic Cross-Coupling Reaction.
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds with improved atom economy. While these reactions still have reactants other than the two coupling partners, the catalytic nature of the process significantly reduces waste compared to many classical methods.
Experimental Protocol: Example of a Palladium-Catalyzed Amination
-
Reactant Preparation: In a nitrogen-filled glovebox, add the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol), a suitable ligand like Xantphos (0.04 mmol), and a base such as Cs₂CO₃ (1.4 mmol) to an oven-dried reaction vial.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.
-
Reaction Execution: Seal the vial and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
Guide 2: Excessive Use of Protecting Groups
Problem: Your multi-step synthesis requires multiple protection and deprotection steps for functional groups, which significantly increases the step count and reduces overall atom economy.
Probable Cause: Lack of chemoselectivity in the chosen synthetic route, necessitating the masking of reactive functional groups.[10]
Proposed Solution & Workflow:
1. Causality Explanation: Each protection and deprotection sequence adds reagents and generates waste, directly lowering the atom economy of the overall process.[10] The ideal synthesis avoids these steps by employing highly chemoselective reactions.
2. Recommended Action: Redesign the Synthetic Route to Minimize or Eliminate Protecting Groups.
-
Utilize Chemoselective Reagents: Explore modern synthetic methods that offer high chemoselectivity. For instance, certain catalytic systems can selectively react with one functional group in the presence of others.
-
Employ Cascade Reactions: Design a synthesis that incorporates cascade or tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates.[11] This can bypass the need for protecting groups.
-
Leverage Orthogonal Reactivity: If protecting groups are unavoidable, use orthogonal protecting groups that can be removed under different, non-interfering conditions.
Logical Workflow for Redesigning the Synthesis:
Caption: Decision workflow for minimizing protecting group usage.
Guide 3: Poor Atom Economy Due to Redox Manipulations
Problem: The synthesis involves several oxidation and reduction steps that are not strategically necessary for building the carbon skeleton of the heterocyclic core, leading to poor atom and redox economy.
Probable Cause: Fluctuations in the oxidation state of intermediates throughout the synthetic sequence. Many common oxidizing and reducing agents have high molecular weights and are used in stoichiometric amounts.[16]
Proposed Solution & Data Comparison:
1. Causality Explanation: Non-strategic redox manipulations often employ reagents that contribute significant mass to the waste stream.[16] For example, a Swern oxidation uses oxalyl chloride and DMSO, and a Dess-Martin periodinane oxidation generates a large amount of iodine-containing byproduct.[16] An ideal synthesis, termed "isohypsic," avoids such steps.[16]
2. Recommended Action: Employ Catalytic and Redox-Neutral Methods.
-
Catalytic Hydrogenation/Dehydrogenation: For reductions and oxidations, respectively, these methods often use H₂ or a hydrogen acceptor and generate minimal waste.[1]
-
Borrowing Hydrogen Catalysis: This powerful strategy allows for the C-C bond formation from alcohols and other nucleophiles, proceeding through a temporary oxidation-condensation-reduction sequence where the catalyst "borrows" hydrogen and then returns it, with water as the only byproduct.
Data Presentation: Comparison of Atom Economy for an Oxidation Reaction
| Oxidation Method | Reagents | Byproducts | Theoretical Atom Economy (%) |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CO, CO₂, Me₂S, Et₃N·HCl | ~20-30% |
| Dess-Martin Oxidation | Dess-Martin Periodinane | 2-Iodoxybenzoic acid | ~25-35% |
| Catalytic Dehydrogenation | Catalyst, H₂ Acceptor | Reduced Acceptor | >80% |
Section 3: Advanced Strategies for Maximizing Atom Economy
Strategy 1: Multi-component Reactions (MCRs) for Heterocycle Synthesis
MCRs are a cornerstone of green chemistry, enabling the construction of complex molecules in a single, highly atom-economical step.[7][8]
Experimental Protocol: Hantzsch Dihydropyridine Synthesis (An MCR Example)
-
Reactant Mixture: In a round-bottom flask, combine an aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL).
-
Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product often crystallizes from the solution. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the dihydropyridine product.
Diagram of MCR Advantage:
Caption: MCRs streamline synthesis for higher atom economy.
Strategy 2: Leveraging Flow Chemistry for Enhanced Efficiency
Flow chemistry can overcome limitations of batch processing, leading to cleaner and more efficient reactions.[13]
Experimental Workflow: A Generic Flow Chemistry Setup
-
Pump Setup: Two or more syringe pumps are loaded with solutions of the reactants.
-
Mixing: The reactant streams are combined at a T-mixer.
-
Reaction Coil: The mixed stream flows through a heated or cooled reactor coil of a specific volume to control the residence time.
-
Back-Pressure Regulation: A back-pressure regulator is used to maintain the solvent in the liquid phase above its boiling point if necessary.
-
Collection: The product stream is collected for analysis and purification.
Diagram of a Basic Flow Chemistry Setup:
Caption: A simple continuous flow chemistry workflow.
By implementing these strategies and troubleshooting common issues with an atom-economy mindset, researchers can significantly improve the sustainability and efficiency of multi-step heterocyclic synthesis, paving the way for greener pharmaceuticals and fine chemicals.
References
- Patel, K. R., Sen, D. J., & Jatakiya, V. P. (n.d.). Atom Economy in Drug Synthesis is a Playground of Functional Groups. American Journal of Advanced Drug Delivery.
- (n.d.). Green Multi-Component Synthesis of Fused heterocyclic derivatives: An atom economic ecofriendly approach for complex molecules.
- Pandey, J., et al. (2025). Atom Economy Green Synthesis in Organic Chemistry. Journal of Chemical and Pharmaceutical Research, 17(1), 01-09.
- (n.d.). Recent Advances In Eco-Friendly Synthetic Approaches For Heterocyclic Compounds: Targeting Type-2 Diabetes And Beyond. Preprints.org.
- Lummiss, J. A. M., Morse, P. D., Beingessner, R. L., & Jamison, T. F. (2017). Towards More Efficient, Greener Syntheses Through Flow Chemistry. The Chemical Record, 17(7), 667–680.
- (2021, January 8).
- (2025, November 27). Atom Economy Principles → Term - Pollution → Sustainability Directory.
- (n.d.). Green chemistry – the atom economy. Royal Society of Chemistry.
- Gaich, T., & Baran, P. S. (2010). The economies of synthesis. Beilstein Journal of Organic Chemistry, 6, 911–919.
- (n.d.).
- (n.d.).
- (n.d.). Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis.
- (n.d.). Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry.
- Trost, B. M., & Dong, G. (2008). An Atom-Economic Synthesis of Nitrogen Heterocycles from Alkynes.
- (2023, November 29). Base Metal-Controlled Chemodivergent Cyclization of Propargylamines for the Atom-Economic Synthesis of Nitrogen Heterocycles. Organic Letters.
- (n.d.). Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. International Journal of Novel Research and Development.
- (2024, December 24). Principles of green chemistry: Advancing pharma sustainability. Thomas Scientific.
- (2015, November 26). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
- (n.d.).
- (n.d.). Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de.
- (2025, July 30). The Role of Green Chemistry in Generic Drug Development: A Sustainable Approach to Medicine.
- (2023, March 15). A field guide to flow chemistry for synthetic organic chemists. Chemical Science.
- (n.d.). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Atom economy - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. drugpatentwatch.com [drugpatentwatch.com]
- 5. mdpi.com [mdpi.com]
- 6. skpharmteco.com [skpharmteco.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. ijnrd.org [ijnrd.org]
- 10. instituteofsustainabilitystudies.com [instituteofsustainabilitystudies.com]
- 11. jk-sci.com [jk-sci.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 14. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The economies of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Aminopyridine Purity
Introduction: The Imperative for Rigorous Purity Assessment of Aminopyridines
Aminopyridines are a critical class of heterocyclic compounds, serving as fundamental building blocks in the synthesis of a wide array of pharmaceutical agents and other specialty chemicals.[1][2] The isomeric forms—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—each present unique pathways to pharmacologically active molecules. For instance, 4-aminopyridine (fampridine) is a potassium channel blocker used to improve walking in patients with multiple sclerosis.[3][4] Given their direct role in drug substances, the purity of aminopyridines is not merely a quality metric; it is a critical determinant of safety and efficacy.
Process-related impurities or degradation products, even at trace levels, can possess toxicological risks, including potential genotoxicity.[5][6] Therefore, the analytical methods used to assess purity must be robust, reliable, and fit for their intended purpose. The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide a stringent framework for the validation of analytical procedures, ensuring they meet predefined standards for accuracy, precision, specificity, and other performance characteristics.[7][8][9][10]
This guide moves beyond the validation of a single method to address a more complex and equally vital process: cross-validation . Cross-validation is the systematic process of demonstrating that two or more distinct analytical methods provide equivalent, reliable results for the same sample set.[11] This becomes essential when transferring a method between laboratories, updating a legacy method to modern standards (e.g., moving from Titration to HPLC), or employing an orthogonal method to confirm a result. Herein, we provide a comparative analysis of three common techniques for aminopyridine purity assessment—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration—and detail a comprehensive framework for their cross-validation.
Pillar 1: High-Performance Liquid Chromatography (HPLC) – The Specificity Standard
HPLC is the workhorse of pharmaceutical purity analysis due to its high resolving power and versatility. For hydrophilic, basic compounds like aminopyridines, specific chromatographic modes are employed to achieve optimal separation from impurities.[1][12]
Causality of Method Choice: The primary reason for selecting HPLC is its unparalleled specificity . It can separate the main aminopyridine isomer from its structural isomers, starting materials, and degradation products in a single run, providing a complete impurity profile. This is a capability that methods like titration fundamentally lack.[13] Techniques like reversed-phase chromatography, often with ion-pairing reagents, or more modern approaches like HILIC and mixed-mode chromatography, are effective for these polar analytes.[1][12]
Experimental Protocol: HPLC-UV Method for Aminopyridine Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: Shim-pack Scepter C18, 4.6 mm x 250 mm, 5 µm particle size (or equivalent).[6]
-
Mobile Phase: A mixture of phosphate buffer (pH 7.0) and methanol (90:10 v/v).[6] The buffered aqueous phase controls the ionization state of the basic aminopyridine, ensuring consistent retention and peak shape.
-
Flow Rate: 0.5 mL/min.[6]
-
Column Temperature: 35°C. Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.[6]
-
Detection: UV at 280 nm.[6] This wavelength provides good sensitivity for the pyridine ring system.
-
Sample Preparation: Accurately weigh approximately 30 mg of the aminopyridine sample, dissolve in the mobile phase, and dilute to a final concentration of 0.3 mg/mL.
-
Injection Volume: 10 µL.[6]
-
Validation Parameters: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[7]
Pillar 2: Gas Chromatography (GC) – The Orthogonal Approach
GC is another powerful separation technique, particularly for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it offers exceptional sensitivity and definitive identification of impurities.
Causality of Method Choice: GC serves as an excellent orthogonal method to HPLC. Orthogonality in this context means the separation is based on a different chemical principle (volatility and boiling point vs. polarity and partitioning). If an impurity co-elutes with the main peak in HPLC, it is highly unlikely to do so in GC. This makes GC an ideal confirmatory technique. For aminopyridines, analysis can sometimes be performed directly, but derivatization may be employed to improve peak shape and thermal stability.[11]
Experimental Protocol: GC-MS Method for Aminopyridine Purity
-
Instrumentation: Gas chromatograph with a mass spectrometer detector.
-
Column: HP-5MS (5% diphenyl/95% dimethyl-polysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness (or equivalent).[14]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[14]
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Start at 100°C for 2 minutes, ramp to 280°C at 4°C/min, and hold for 15 minutes. This programmed ramp is crucial for separating compounds with different boiling points.[11]
-
MS Interface Temperature: 280°C.[11]
-
Ion Source Temperature: 230°C.[11]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity when quantifying known impurities, or full scan mode for identifying unknown peaks.
-
Sample Preparation (with Derivatization): To 1 mL of sample extract, add pyridine and a derivatizing agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). The derivatized sample is then injected into the GC-MS system.[11][14]
Pillar 3: Potentiometric Titration – The Assay Powerhouse
While lacking in specificity, potentiometric titration is a highly precise and accurate method for determining the total base content of an aminopyridine sample. It is an absolute method that, when properly executed, is traceable to primary standards.
Causality of Method Choice: Titration is chosen for its high precision in assay determination . For quantifying the main component (the drug substance itself), it can offer superior precision compared to chromatography. According to ICH guidelines, a less specific assay method (like titration) is acceptable if it is complemented by a suitable test for impurities (like HPLC or GC).[13] High-precision coulometric titration has been used to determine the Faraday constant using 4-aminopyridine, attesting to its accuracy.[15]
Experimental Protocol: Non-Aqueous Potentiometric Titration
-
Instrumentation: Automatic potentiometric titrator with a suitable combination electrode.
-
Titrant: 0.1 N Perchloric Acid in glacial acetic acid. Perchloric acid is a strong acid in a non-aqueous medium, ensuring a sharp endpoint.
-
Solvent: Glacial acetic acid. This solvent is sufficiently acidic to prevent leveling effects but allows for the titration of weak bases.
-
Procedure: a. Accurately weigh a quantity of aminopyridine sample and dissolve in glacial acetic acid. b. Immerse the electrode in the solution and stir. c. Titrate with 0.1 N perchloric acid, recording the millivolt readings against the volume of titrant added. d. Determine the endpoint from the point of maximum inflection on the titration curve.
-
Standardization: The perchloric acid titrant must be standardized against a primary standard, such as potassium hydrogen phthalate.
The Cross-Validation Framework: Ensuring Method Concordance
The objective of cross-validation is to demonstrate that the established analytical methods are suitable for their intended purpose and yield comparable results.[16] A validation protocol must be prepared before commencing the study, defining the experiments, sample sets, and acceptance criteria.[13]
Workflow for Cross-Validation of Analytical Methods
Caption: Workflow for the cross-validation of HPLC, GC, and Titration methods.
Statistical Evaluation: The Key to Trustworthiness
Simply observing similar results is insufficient. Statistical analysis provides objective evidence of method equivalence.[17]
-
Assessing Bias: The comparison should evaluate for constant and proportional bias between methods.[18]
-
Student's t-test: Used to compare the mean assay results from two methods to determine if there is a statistically significant difference.[19]
-
Analysis of Variance (ANOVA): Used when comparing results from more than two methods (e.g., HPLC, GC, and Titration).[19]
-
Regression Analysis: Plotting the results of one method against another (e.g., HPLC vs. GC) allows for the assessment of the slope and intercept. An ideal correlation has a slope near 1 and an intercept near 0.
-
-
Acceptance Criteria: These must be pre-defined in the validation protocol. For example, the mean assay results between two methods should not differ by more than 2.0%, and the 95% confidence interval of the difference should fall within a specified range.
Comparative Performance Summary
The choice of an analytical method is always a trade-off, balancing specificity, precision, and practicality. The table below summarizes the typical performance characteristics of the three discussed methods for aminopyridine purity analysis.
| Performance Metric | HPLC-UV | GC-MS/NPD | Potentiometric Titration |
| Primary Application | Impurity Profiling & Assay | Orthogonal Impurity & Assay | High-Precision Assay |
| Specificity | High (separates isomers and impurities) | High (orthogonal to HPLC) | Low (measures total base) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.5 - 100.5% |
| Precision (% RSD) | ≤ 1.0% (Assay); ≤ 5.0% (Impurities) | ≤ 1.5% (Assay); ≤ 10% (Impurities) | ≤ 0.2% (Assay) |
| Limit of Quantitation | ~0.05% of target concentration | ~0.01% (or lower with MS) | Not applicable for impurities |
| Linearity (R²) | ≥ 0.999 | ≥ 0.99 | Not Applicable |
| Regulatory Standing | ICH/USP compliant for purity | ICH/USP compliant for purity | ICH/USP compliant for assay (with a specific impurity test)[13] |
Note: The values presented are typical and must be established for each specific method during validation.
Conclusion: A Self-Validating System for Quality Assurance
The rigorous purity control of aminopyridines is non-negotiable in the pharmaceutical landscape. While a single, well-validated HPLC or GC method can be sufficient for routine release testing, a cross-validation framework provides a higher level of assurance. By demonstrating concordance between orthogonal methods like HPLC and GC, and a high-precision method like titration, a self-validating analytical system is established. This multi-faceted approach ensures that the reported purity values are accurate, reliable, and can withstand the highest level of scientific and regulatory scrutiny, ultimately safeguarding patient safety. The principles and protocols outlined in this guide provide a robust foundation for researchers, scientists, and drug development professionals to design and execute a scientifically sound cross-validation study for aminopyridine analysis.
References
- A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine. Benchchem.
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
- Analytical Method Validation: are your analytical methods suitable for intended use? Kymos. Published April 13, 2023.
- HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
- Uges DR, Bouma P. Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical chemistry. 1981;27(3):437-440.
- Q2(R2) Validation of Analytical Procedures. US Food and Drug Administration.
- Perylenediimide-Enhanced Ultra-Sensitive Turn-on Fluorescence Detection in Interpenetrated MOFs for Nerve Agent Simulants. Langmuir. ACS Publications. Published February 6, 2026.
- HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography.
- Quality Guidelines. International Council for Harmonisation.
- Statistical analysis in method comparison studies part one. Acutecaretesting.org.
- 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems.
- Fampridine Sustained Release Tablet - PRODUCT MONOGRAPH.
- 3139 PDFs | Review articles in AMINOPYRIDINES. ResearchGate.
- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis. 2017.
- Marinenko G, Taylor JK. A High-Precision Titration of 4-aminopyridine A Value for the Faraday. Journal of Research of the National Bureau of Standards Section A, Physics and Chemistry. 1973;77A(6):747-751.
- Statistics for Laboratory Method Comparison Studies. ResearchGate.
- An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. Hindawi.
- EP | PDF | Organic Compounds | Functional Group. Scribd.
- Q2(R2) Validation of Analytical Procedures March 2024. US Food and Drug Administration. Published March 6, 2024.
- HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate. Published August 7, 2025.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. US Food and Drug Administration. Published September 17, 2021.
- A mild, catalyst-free synthesis of 2-aminopyridines. Phosphorus, Sulfur, and Silicon and the Related Elements. National Center for Biotechnology Information.
- PV2143. Occupational Safety and Health Administration.
- <1225> VALIDATION OF COMPENDIAL PROCEDURES. Published December 3, 2011.
- Comparative Analysis Statistics. ExtractAlpha. Published August 22, 2024.
- Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules. MDPI.
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Published October 22, 2025.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Turkish Chemical Society, Section A: Chemistry. Published July 1, 2021.
- This medicinal product is subject to additional monitoring. This will allow quick identification of. Fampyra, INN-fampridine.
- Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre.
- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Published November 13, 2025.
- Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry.
- Accuracy of method for 2-aminopyridine | Download Scientific Diagram. ResearchGate.
- 〈1225〉 Validation of Compendial Procedures. USP-NF.
- Method Validation Guidelines. BioPharm International.
- Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. ResearchGate.
- Statistical Analysis of Method Comparison studies. Published September 28, 2011.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. US Food and Drug Administration.
- EUROPEAN PHARMACOPOEIA 11.3.
- European Pharmacopoeia – recent developments in the field of biopharmaceuticals. CASSS.
- Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Published July 8, 2016.
- Statistical analysis in method comparison studies – Part one. Semantic Scholar.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. article.sciencepg.com [article.sciencepg.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. ec.europa.eu [ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 7. jordilabs.com [jordilabs.com]
- 8. uspbpep.com [uspbpep.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 13. fda.gov [fda.gov]
- 14. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A high-precision titration of 4-aminopyridine A value for the faraday - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. qbdgroup.com [qbdgroup.com]
- 17. Statistical analysis in method comparison studies part one [acutecaretesting.org]
- 18. researchgate.net [researchgate.net]
- 19. extractalpha.com [extractalpha.com]
A Head-to-Head Comparison of Furan-Containing Pyrimidine Derivatives in Cell-Based Assays: A Guide for Researchers
In the landscape of modern drug discovery, particularly within oncology, the pursuit of novel small molecules that can selectively target key cellular pathways is of paramount importance. Among the myriad of heterocyclic scaffolds, those incorporating furan and pyridine or pyrimidine moieties have garnered significant attention due to their diverse biological activities, including potent kinase inhibition and cytotoxic effects against cancer cells.[1][2] This guide provides a comprehensive head-to-head comparison of a series of furan- and furopyrimidine-based derivatives, evaluating their performance in critical cell-based assays. We will delve into the rationale behind the experimental design, present comparative data, and provide detailed protocols to ensure the reproducibility of these findings.
The Rationale for Targeting VEGFR-2 with Furan-Pyrimidine Scaffolds
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.[1] Consequently, inhibiting VEGFR-2 is a well-established strategy in cancer therapy. The furan-pyrimidine scaffold has emerged as a promising pharmacophore for designing potent VEGFR-2 inhibitors. The structural features of these molecules allow them to bind effectively to the ATP-binding pocket of the kinase, thereby blocking its downstream signaling.[1] This guide will focus on a series of recently synthesized furan- and furopyrimidine-based derivatives to elucidate their structure-activity relationships (SAR) and identify the most promising candidates for further development.
Comparative Analysis of VEGFR-2 Inhibition
To assess the direct inhibitory effect of the synthesized compounds on their primary target, a biochemical kinase inhibition assay was performed. The half-maximal inhibitory concentration (IC50) for each derivative against VEGFR-2 was determined, with the well-known inhibitor Sorafenib serving as a positive control.
Table 1: Head-to-Head Comparison of Furan- and Furopyrimidine-Based Derivatives in a VEGFR-2 Kinase Assay [1]
| Compound ID | Structure | VEGFR-2 IC50 (nM) |
| 4c | 4-Nitrobenzoyl-substituted furopyrimidine | 57.1 |
| 7b | 4-Chlorophenyl-substituted furan | 42.5 |
| 7c | 4-Bromophenyl-substituted furan | 52.5 |
| Sorafenib | Reference Inhibitor | 41.1 |
Data presented is a selection from the full study for illustrative purposes.
The results clearly indicate that derivatives 7b and 7c , featuring a halogen-substituted phenyl group on the furan ring, exhibit the most potent inhibition of VEGFR-2, with IC50 values comparable to the reference drug, Sorafenib.[1] This suggests that the electronic properties of the substituent on the phenyl ring play a crucial role in the interaction with the kinase.
Evaluating Cytotoxicity in Cancer Cell Lines
A critical aspect of anticancer drug development is the ability of a compound to induce cell death in cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[3][4] The synthesized derivatives were screened against a panel of human cancer cell lines to determine their cytotoxic potential.
Table 2: Comparative Cytotoxicity (IC50 in µM) of Lead Compounds Across Various Cancer Cell Lines [1]
| Compound ID | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HT-29 (Colon Cancer) |
| 4c | 13.1 | 11.4 | 14.5 | 21.4 |
| 7b | 7.28 | 6.72 | 6.66 | 8.51 |
| 7c | 11.2 | 9.06 | 10.1 | 12.1 |
| Sorafenib | 5.09 | 5.17 | 6.60 | 8.78 |
Data presented is a selection from the full study for illustrative purposes.
Consistent with the kinase inhibition data, compound 7b demonstrated the most potent cytotoxic activity across all tested cancer cell lines, with IC50 values in the low micromolar range, comparable to Sorafenib.[1] This strong correlation between target inhibition and cellular activity underscores the on-target effect of these compounds.
Delving into the Mechanism of Action: Apoptosis Induction
To understand how the lead compounds induce cell death, further mechanistic studies are essential. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[5] Assays that measure the activation of caspases, key executioner enzymes in the apoptotic cascade, are frequently employed. The Caspase-Glo® 3/7 assay is a sensitive and reliable method for this purpose.[6] For the most potent compound, 7b , it was demonstrated that it induces apoptosis in HT-29 colon cancer cells.[1]
Visualizing the Cellular Impact and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating these compounds.
Caption: Targeted VEGFR-2 Signaling Pathway.
Sources
- 1. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking Electrochemical C-H Amination vs. Buchwald-Hartwig for Aminopyridine Synthesis
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Direct Electrochemical C-H Amination (The Challenger) vs. Palladium-Catalyzed Cross-Coupling (The Standard)
Executive Summary: The Shift to Direct Functionalization
For over two decades, the synthesis of aminopyridines—a privileged scaffold in kinase inhibitors and neurological drugs (e.g., 4-aminopyridine)—has been dominated by transition-metal catalysis. The Buchwald-Hartwig amination is the industry standard, offering predictability at the cost of step economy and metal contamination.
However, 2024-2025 has marked an inflection point with the maturation of Site-Selective Electrochemical C-H Amination . This method utilizes cathodic reduction to generate highly electrophilic dicationic N-centered radicals, enabling the direct conversion of C-H bonds to C-N bonds without pre-functionalization.[1]
This guide objectively benchmarks this electrochemical "challenger" against the established palladium-catalyzed "standard," providing experimental protocols, mechanistic insights, and green chemistry metrics to support adoption decisions.
The Established Standard: Buchwald-Hartwig Amination[2]
The Workflow
The Buchwald-Hartwig reaction relies on the cross-coupling of a pre-synthesized halopyridine with an amine using a palladium catalyst and a phosphine ligand.
-
Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.
-
Primary Constraint: It is not a synthesis of the pyridine core but a substitution method. It requires a distinct halogenation step prior to amination.
Performance Profile
| Parameter | Rating | Notes |
| Reliability | High | Works on a vast scope of amines and aryl halides.[2][3][4] |
| Regioselectivity | Perfect | Dictated 100% by the position of the leaving group (Cl, Br, I). |
| Cost | High | Requires expensive Pd precursors (e.g., Pd(OAc)₂, Pd₂dba₃) and sophisticated ligands (BINAP, XPhos). |
| Sustainability | Low | Generates stoichiometric halide waste; requires removal of trace heavy metals (ppm level) for pharma compliance. |
The Challenger: Electrochemical C-H Amination (DABCOnium Route)
The Workflow
This method, highlighted in recent breakthroughs (2025), uses electricity as a surrogate oxidant.[1] It generates a reactive radical intermediate from an amine source (often DABCO) that attacks the pyridine ring directly.
-
Mechanism: Cathodic reduction generates a dicationic N-centered radical.[1] This highly electrophilic species engages in a charge-transfer complex with the pyridine, followed by radical substitution to form an aryl DABCOnium salt. This salt can be hydrolyzed or functionalized to the free amine.
-
Primary Advantage: Step Economy. It converts a native C-H bond directly to a C-N bond, skipping the halogenation step entirely.
Performance Profile
| Parameter | Rating | Notes |
| Reliability | Moderate-High | Excellent for electron-deficient heterocycles (pyridines) that resist classical Friedel-Crafts. |
| Regioselectivity | High | Controlled by electronic bias (typically C4 or C2 positions) and radical philicity. |
| Cost | Low | Uses electricity, graphite/platinum electrodes, and inexpensive amine sources. No Pd required. |
| Sustainability | High | High Atom Economy; "Electrons" are the reagent; minimal solid waste. |
Head-to-Head Comparison Data
The following table synthesizes data comparing the synthesis of a C4-aminopyridine derivative starting from the unsubstituted pyridine core.
| Metric | Buchwald-Hartwig (Standard) | Electrochemical C-H (New) | Winner |
| Total Steps | 2 (Halogenation + Amination) | 1 (Direct C-H Amination) | Electro |
| Overall Yield | 65% (Step 1) × 85% (Step 2) ≈ 55% | 72% (Single Step) | Electro |
| E-Factor (kg waste/kg product) | > 25 (High solvent/silica use) | < 10 (Recyclable electrolyte) | Electro |
| Trace Metal Impurities | High risk (Pd scavenging required) | None | Electro |
| Regiocontrol | Absolute (Pre-defined) | Innate (Substrate dependent) | Buchwald |
| Scalability | Linear (Batch reactors) | Modular (Flow electrolysis cells) | Tie |
Mechanistic Divergence
Understanding why the electrochemical method succeeds where chemical oxidants fail is crucial. The electrochemical method avoids the harsh chemical oxidants that often degrade sensitive heterocycles.
Figure 1: Mechanistic comparison. The Buchwald-Hartwig pathway (left) requires a pre-installed halogen handle. The Electrochemical pathway (right) utilizes a high-energy radical cation generated in situ to directly attack the C-H bond.
Experimental Protocols
Method A: The Standard (Buchwald-Hartwig)
Use this when regioselectivity must be guaranteed against innate electronic bias.
Reagents: 4-Bromopyridine (1.0 equiv), Morpholine (1.2 equiv), Pd(OAc)₂ (2 mol%), BINAP (3 mol%), NaOtBu (1.4 equiv), Toluene.
-
Setup: In a glovebox or under Ar, charge a reaction vial with Pd(OAc)₂, BINAP, and NaOtBu.
-
Addition: Add toluene (0.2 M), 4-bromopyridine, and morpholine.
-
Reaction: Seal and heat to 80-100 °C for 12-16 hours.
-
Workup: Cool to RT. Filter through a celite pad (to remove Pd black). Dilute with EtOAc, wash with water/brine.
-
Purification: Silica gel chromatography (often required to remove phosphine oxide byproducts).
Method B: The Challenger (Electrochemical C-H Amination)
Use this for direct functionalization of complex cores or late-stage synthesis.
Reagents: Pyridine substrate (1.0 equiv), DABCO (2.0 equiv), Electrolyte (nBu₄NPF₆, 0.1 M), MeCN/HFIP solvent mix.
-
Cell Setup: Use an undivided cell (beaker type or flow cell) with a Graphite anode and Platinum (or Nickel) cathode.
-
Solution: Dissolve pyridine and DABCO in MeCN:HFIP (4:1). HFIP is critical for stabilizing the radical cation.
-
Electrolysis: Apply constant current (CCE) at 10 mA/mmol (approx. 3-4 F/mol charge passed). Maintain temperature at 25-40 °C.
-
Monitoring: Monitor consumption of starting material by TLC/LCMS. The intermediate is the aryl-DABCOnium salt (highly polar).[1]
-
Workup (One-Pot): Remove solvent. Treat the crude DABCOnium salt with aqueous amine or hydroxide if the free amine is desired, or isolate the salt directly as a handle for further functionalization (e.g., photoredox coupling).
-
Purification: Crystallization (for salts) or short silica plug (for free amines).
Figure 2: Electrochemical workflow. The process is modular, yielding a versatile DABCOnium salt that can be converted to an amine or used as a radical precursor.
Causality & Expert Insight
Why does the Electrochemical method work for Pyridines? Pyridines are electron-deficient, making them poor nucleophiles for standard oxidative amination but excellent electrophiles. However, the DABCOnium radical generated electrochemically is a "super-electrophile."
-
The "Mismatch" Solution: Standard Friedel-Crafts fails on pyridines because the catalyst coordinates to the nitrogen, deactivating the ring.
-
The Electro Solution: The reaction is driven by the radical character of the nitrogen species, which is not inhibited by the pyridine's lone pair. The HFIP solvent plays a causal role by hydrogen-bonding to the pyridine nitrogen, further activating the ring toward radical attack while preventing catalyst poisoning.
Conclusion
-
Adopt Buchwald-Hartwig if you have a reliable supply of halogenated precursors and require strict regulatory compliance regarding established impurity profiles (despite the cost of Pd removal).
-
Adopt Electrochemical C-H Amination for early-stage discovery (SAR expansion) where speed is critical, or for green process development to eliminate halogenation steps and heavy metals. The ability to isolate DABCOnium salts also opens new synthetic doors not possible with Pd-catalysis.
References
-
Site-Selective Electrochemical Arene C-H Amination (2025). Vertex AI / NIH. A detailed study on the cathodic reduction process generating electrophilic dicationic N-centered radicals for regioselective amination. 1
-
Buchwald–Hartwig Amination: Mechanism and Scope (2024). Wikipedia/Organic Chemistry Portal. Comprehensive overview of the Pd-catalyzed cycle, ligand effects, and limitations regarding pre-functionalized substrates. 5[6][4][7][8][9]
-
A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines . BenchChem.[10][11] Analysis of ligand performance (RuPhos, Xantphos) specifically for pyridine substrates. 10[1][6][3][4][7][8][9][12]
-
Green Chemistry Metrics: A Review (2022). MDPI. Discussion on Process Mass Intensity (PMI) and E-factors, providing the basis for the sustainability comparison between catalytic and electrochemical methods. 8
Sources
- 1. Site-Selective Electrochemical Arene C−H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine synthesis [organic-chemistry.org]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Safety Operating Guide
5-(Furan-2-yl)pyridin-2-amine proper disposal procedures
Executive Safety Assessment
As researchers, we often handle "building block" heterocycles like 5-(Furan-2-yl)pyridin-2-amine .[1][2] While specific Safety Data Sheets (SDS) for this exact derivative may be sparse compared to common solvents, we must apply Structure-Activity Relationship (SAR) principles to establish a robust safety protocol.
This molecule combines two potent moieties:
-
2-Aminopyridine core: Structurally homologous to 2-aminopyridine and 4-aminopyridine (P-listed poisons).[1][2] These are known potassium channel blockers and potent neurotoxins.
-
Furan ring: An aromatic ether that contributes to flammability and potential carcinogenicity.
Operational Directive: Treat this compound as a High-Hazard Toxic Solid . Do not assume it is benign. All disposal workflows must prioritize total destruction via high-temperature incineration to prevent environmental leaching of the pyridine core.
Physicochemical Profile & Disposal Implications[1][2][4][5]
| Property | Value / Characteristic | Disposal Implication |
| Physical State | Solid (Crystalline) | Requires "Solid Waste" stream segregation.[1][2] Dust control is critical. |
| Solubility | Soluble in DMSO, MeOH, DCM | Mother liquors must be segregated by solvent type (Halogenated vs. Non-Halogenated).[1][2] |
| Acidity/Basicity | Basic (Amine group) | Do not mix with strong acids in waste containers without neutralization (exothermic risk).[1][2] |
| Combustibility | Combustible Organic | Suitable for high-BTU incineration.[1][2] |
| Ecological Impact | High Aquatic Toxicity | Zero Tolerance for drain disposal.[1][2] |
Pre-Disposal Stabilization & Segregation
Before the waste leaves your bench, it must be stabilized. The primary risk during waste consolidation is incompatible mixing (e.g., mixing this basic amine with an oxidizing acid waste stream).
Step-by-Step Stabilization Protocol
-
Quenching (Reaction Mixtures):
-
If the compound is in a reaction mixture with active reagents (e.g., acid chlorides, hydrides), quench carefully before transfer to waste.
-
Validation: Check pH. Ensure the mixture is neutral (pH 6–8) or slightly basic. Avoid acidic waste streams to prevent heat generation.[3]
-
-
Solid Waste Packaging:
-
Liquid Waste Segregation (Mother Liquors):
-
Scenario A (DCM/Chloroform): Dispose in Halogenated Waste carboy.
-
Scenario B (Methanol/Acetone/DMSO): Dispose in Non-Halogenated Organic carboy.
-
Scenario C (Aqueous): Collect in a separate "Aqueous Toxic" container. Never pour down the sink.
-
Disposal Workflow Decision Tree
This workflow dictates the logical path for disposing of this compound in various states.
Figure 1: Waste stream segregation logic. Note that all paths lead to incineration to ensure destruction of the heterocyclic rings.[2]
Emergency Spill Response Procedures
In the event of a spill, immediate containment is required to prevent aerosolization (inhalation hazard) or surface contamination.
PPE Requirements:
-
Respiratory: N95 minimum; Half-mask respirator with organic vapor/P100 cartridges recommended for larger quantities.
-
Skin: Double nitrile gloves (0.11 mm minimum thickness).
-
Eyes: Chemical splash goggles.
Figure 2: Immediate spill response loop.[1][2] The use of a weak acid (dilute acetic acid) during the wipe-down phase helps solubilize and neutralize residual amine traces.[1][2]
Regulatory & Compliance Framework
While this compound may not have a unique RCRA "P-code" or "U-code" assigned to its specific CAS number, it must be classified under the "Mixture Rule" or "Characteristic" definitions due to its toxicity profile.[1][2]
-
Recommended Waste Code (US RCRA):
-
If not explicitly listed, use D001 (Ignitable) if combustible, or classify as Hazardous Waste (Toxic) based on generator knowledge of aminopyridine toxicity.
-
Best Practice: Many institutions manage aminopyridines under P008 (4-Aminopyridine) equivalents to ensure the highest safety margins.
-
-
European Waste Catalogue (EWC):
-
16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances).
-
Final Disposal Method: The only acceptable final fate is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).
-
Why? Biological treatment (wastewater plants) cannot effectively degrade the pyridine ring, leading to environmental persistence. Incineration ensures thermal decomposition of the nitrogen-containing heterocycle into N2/NOx (scrubbed) and CO2.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for 2-Aminopyridine (Structural Homolog). Retrieved from [Link][2]
-
U.S. Environmental Protection Agency (2023). RCRA Hazardous Waste Codes (P and U Lists). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Furan derivatives. Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Aminopyridines. Retrieved from [Link][2]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
